Nafamostat

Catalog No.
S596905
CAS No.
81525-10-2
M.F
C19H17N5O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafamostat

CAS Number

81525-10-2

Product Name

Nafamostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate, FUT 175, FUT-175, nafamostat, nafamostat dihydrochloride, nafamostat mesilate, nafamostat mesylate, nafamstat mesilate

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Nafamostat mechanism of action serine protease inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism & Binding

Nafamostat is an ester conjugate of 6-amidino-2-naphthol (6A2N) and p-guanidinobenzoic acid (GBA) [1]. Its mechanism is characterized by a slow, tight-binding action where it acts as a substrate-trapping inhibitor [2].

  • Covalent Intermediate Formation: Upon entering the active site of a serine protease (like uPA), this compound is hydrolyzed. The GBA moiety forms a stable, covalent acyl-enzyme intermediate with the catalytic serine residue (Ser195) [3] [4]. This intermediate is remarkably stable, effectively trapping the enzyme in an inactive state.
  • Disruption of the Catalytic Triad: The covalent binding of the GBA group causes a structural shift in the catalytic triad, particularly displacing the imidazole ring of His57. This disrupts the triad's charge-relay system, which is essential for the deacylation step that would normally release the hydrolyzed product and regenerate the free enzyme [3] [4].
  • Inhibition Specificity: The 6A2N and GBA hydrolysates both contain guanidino or amidino groups, which favorably interact with the aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases, conferring specificity for these enzymes [3].

The following diagram illustrates the covalent inhibition mechanism of this compound against serine proteases like uPA.

G This compound This compound uPA uPA This compound->uPA Binds to active site CovalentComplex CovalentComplex uPA->CovalentComplex 1. Hydrolysis & 2. Covalent Bond to Ser195 Products Products CovalentComplex->Products 3. Stable Inactivation

This compound is hydrolyzed by serine proteases, forming a stable covalent complex that inactivates the enzyme.

Experimental Protocols for Inhibition Studies

To experimentally validate this compound's inhibitory activity, chromogenic substrate-based assays are widely used. The following workflow outlines a standard protocol for determining the half-maximal inhibitory concentration (IC₅₀).

G Prep Pre-incubation of serine protease with varying [this compound] AddSub Addition of chromogenic substrate (e.g., S-2444 for uPA) Prep->AddSub Monitor Monitor reaction velocity (Absorbance at 405 nm) AddSub->Monitor Calculate Calculate IC₅₀ via non-linear regression Monitor->Calculate

General workflow for determining the IC₅₀ of this compound against a target serine protease using a chromogenic assay.

Detailed Protocol for IC₅₀ Determination [3]:

  • Pre-incubation: Dilute the target serine protease to a working concentration in an appropriate assay buffer. For uPA, a concentration of 5 nM in 20 mM Tris-HCl, 150 mM NaCl (pH 7.4) with 0.1% BSA is used. Pre-incubate the enzyme with a range of this compound concentrations for 15 minutes at 37°C.
  • Reaction Initiation: Add a chromogenic substrate specific to the serine protease. The substrate concentration should be approximately equal to its Kₘ value for the enzyme. For uPA, the substrate S-2444 is used.
  • Kinetic Measurement: Immediately monitor the initial reaction velocity by measuring the increase in absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.
  • Data Analysis: Plot the reaction velocity against the logarithm of the this compound concentration. Fit the data using non-linear regression analysis in software to determine the IC₅₀ value.

Pharmacokinetic & Analytical Considerations

Understanding this compound's pharmacokinetics is critical for its application, as its properties present analytical and dosing challenges.

Parameter Value / Characteristic Notes
Elimination Half-life (IV) ~8 minutes (human) [5] / 1.39 hours (rat) [6] Species-dependent; very rapid clearance in humans.
Metabolism Rapid hydrolysis by carboxyesterases [5] Primarily in the liver to inactive metabolites (GBA and 6A2N).
Oral Bioavailability Very low (~0.95% - 1.59% in rats) [6] Due to extensive first-pass metabolism and hydrolysis.
Key Analytical Challenge High polarity and instability in biological fluids [1] Requires specialized LC-MS/MS methods for accurate PK studies.

Research Implications & Therapeutic Potential

The broad-spectrum and covalent mechanism of this compound underpins its investigation for diverse conditions:

  • Oncology: this compound has shown antitumor effects in models of pancreatic, colorectal, and triple-negative breast cancer. Its proposed mechanisms include suppression of the NF-κB signaling pathway, inhibition of tumor-promoting proteases, and reversal of immune resistance by modulating PD-L1 expression [7] [3].
  • Antiviral Therapy: As a potent inhibitor of TMPRSS2, this compound blocks the cellular entry of SARS-CoV-2, making it a candidate for drug repositioning against COVID-19 [8] [1]. Multiple clinical trials have been conducted to evaluate its efficacy [2].
  • Anti-inflammatory & Cardioprotection: By inhibiting the complement system and neutrophil accumulation, this compound has been demonstrated to reduce inflammatory myocardial injury following ischemia-reperfusion in animal models [9].

References

what is Nafamostat mesylate used for

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Protocols

For researchers, the quantitative data and methodologies from key studies are crucial. The table below summarizes experimental details from a preclinical study on Spinal Cord Injury (SCI) and a clinical trial for COVID-19.

Study Focus Administration & Dosing Key Model / Population Primary Efficacy Findings Safety & PK/PD Findings

| Spinal Cord Injury (Preclinical) [1] | - Route: Intraperitoneal (i.p.)

  • Dose: 10 mg/kg/day
  • Regimen: First dose at various time points (0h-5d) post-injury, then twice daily until 3 days post-injury [1] | - Female Wistar rats
  • Moderate contusive SCI model (NYU Impactor) [1] | - Optimal time window: 2-12 hours post-injury.
  • Significant improvement in BBB locomotor scores.
  • Inhibited BSCB breakdown and reduced immune cell infiltration [1] | - Based on known clinical use for other indications [1]. | | COVID-19 (Clinical Trial) [2] | - Route: Intravenous (IV) infusion
  • Dose: 0.2 mg/kg/h
  • Duration: Max of 7 days [2] | - Hospitalized patients with COVID-19 pneumonitis (Phase Ib/IIa RCT)
  • n=21 (nafamostat) vs. n=21 (Standard of Care) [2] | - No evidence of anti-inflammatory, anticoagulant, or antiviral activity.
  • Lower rate of oxygen-free days vs. Standard of Care (Rate ratio 0.55) [2] | - Safety: 86% experienced ≥1 AE (vs. 57% SoC). Higher plasma creatinine (mean diff. 10.57 μmol/L).
  • PK: Rapid breakdown to inactive metabolites; no significant anticoagulant effect observed [2] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of a wide spectrum of serine proteases [3]. The following diagram illustrates its role in protecting the blood-spinal cord barrier after injury, as revealed in preclinical research [1].

G SCI Spinal Cord Injury ThrombinRelease Thrombin Release & Activation SCI->ThrombinRelease PAR1 PAR1 Activation ThrombinRelease->PAR1 MMP9 MMP-9 Upregulation PAR1->MMP9 BSCBBreakdown BSCB Breakdown MMP9->BSCBBreakdown Inflammation Immune Cell Infiltration & Neuroinflammation BSCBBreakdown->Inflammation This compound This compound Mesylate This compound->ThrombinRelease Inhibits

Figure 1: this compound inhibits thrombin to protect the blood-spinal cord barrier after injury, reducing neuroinflammation [1].

Research Status and Future Directions

The research landscape for this compound mesylate is dynamic, characterized by both promising preclinical findings and the realities of clinical trial data.

  • Repurposing Potential: Research continues to explore this compound's use in early-stage COVID-19 and other viral infections, oncology (e.g., pancreatic cancer), and other CNS conditions like subarachnoid hemorrhage [2] [4] [5].
  • Challenges and Considerations: The short half-life (~8 minutes) and consequent need for continuous intravenous infusion limit its use to hospital settings [6] [4]. Development of novel formulations (e.g., for inhalation or with improved oral bioavailability) is a key area for future research to unlock its potential in outpatient or early-disease settings [2]. Furthermore, clinical trials have highlighted that its safety profile requires careful management, with risks of hyperkalemia, increased plasma creatinine, and other adverse events [2] [4].

References

Nafamostat half-life and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Pharmacokinetic Profile

This compound has a very short half-life and is rapidly metabolized. The reported half-life can vary significantly between species, which is a critical consideration for preclinical and clinical studies.

Parameter Value(s) Additional Context / Species

| Plasma Half-life (t₁/₂) | 8 minutes (approx.) [1] 1.39 hours (in rats) [2] 0.63 minutes (model-estimated plasma esterase t₁/₂) [3] | The 8-minute half-life is commonly cited for humans. The longer half-life in rats indicates significant species differences [2]. | | Primary Metabolites | p-Guanidinobenzoic acid (PGBA) 6-amidino-2-naphthol (AN) [1] [3] | Both metabolites are renally excreted and are considered inactive as protease inhibitors [1]. | | Primary Metabolic Enzymes | Carboxylesterase (CES) [3] Arylesterase [3] Hepatic carboxyesterase [1] | Metabolized by enzymes in the blood, plasma, and various tissues, especially the liver [3]. | | Route of Elimination | Renal (as metabolites) [1] | this compound itself accumulates in the kidneys [1]. | | Oral Bioavailability | 0.95% - 1.59% (in rats) [2] ~25% higher than oral solution (tablets in monkeys) [4] | Very low in rats, but advanced formulations show potential for improvement in other species [2] [4]. |

Metabolic Pathway and Analysis

The following diagram illustrates the primary metabolic pathway of this compound and the key enzymes responsible.

G This compound This compound EnzymeComplex Carboxylesterase (CES) Arylesterase This compound->EnzymeComplex  Hydrolysis Metabolites p-Guanidinobenzoic acid (PGBA) + 6-Amidino-2-naphthol (AN) EnzymeComplex->Metabolites  Inactive Metabolites

This compound is hydrolyzed by esterases into two primary inactive metabolites [1] [3].

Analytical Methodologies

Due to this compound's highly polar and unstable nature, specialized analytical methods are required for accurate pharmacokinetic studies. The table below summarizes a robust method from recent research.

Method Aspect Protocol Details
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]
Sample Matrix Rat Plasma [2]
Sample Extraction Solid-Phase Extraction (SPE). Optimal recovery was achieved by washing with 0.1% aqueous formic acid and eluting with methanol [2].
Internal Standard 13C6-nafamostat (isotopically labeled) [2]
Key MS Parameters MRM Transition: 174.4 → 165.8 (this compound) and 177.4 → 168.9 (internal standard) [2]
Assay Performance LLOQ (Lower Limit of Quantification): 0.5 ng/mL, demonstrating high sensitivity [2]

Key Research Implications

  • Species Difference in Half-life: The longer half-life observed in rats (1.39 h) compared to humans (~8 min) is a critical factor that must be accounted for when extrapolating preclinical data [2].
  • Formulation Challenges and Advances: this compound's very short half-life, poor water stability at specific pH, and low oral bioavailability are major development hurdles [4]. Research into immediate-release tablets using Quality-by-Design shows promise for creating a more stable and convenient oral dosage form [4].
  • Modeling for Drug Development: Physiologically Based Pharmacokinetic (PBPK) models are valuable tools for predicting this compound's profile in humans and designing effective dosing regimens, especially for new indications like COVID-19 [3]. Global sensitivity analysis indicates that hematocrit, plasma half-life, and microsomal protein levels are the most significant parameters influencing systemic exposure in these models [3].

References

Nafamostat Mesylate: Comprehensive Technical Guide to Anticoagulant Mechanisms and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Chemical Properties

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a molecular weight of 347.378 g·mol⁻¹ (539.58 g·mol⁻¹ for the mesylate salt) that functions as a short-acting anticoagulant and exhibits broad protease inhibition capabilities. [1] [2] The compound features a chemical structure containing both amidine and guanidine groups, which contribute to its mechanism of action and molecular interactions. [3] Originally developed in Japan in the 1980s, this compound has been utilized clinically for the treatment of acute pancreatitis and as an anticoagulant during extracorporeal circulation procedures. [4] [5] The drug's diverse pharmacological profile has led to investigation of potential applications in various pathological conditions including sepsis, viral infections, and neurodegenerative diseases. [1] [2] [5]

This compound's molecular structure (C₁₉H₁₇N₅O₂) enables it to act as a slow tight-binding inhibitor that traps target proteases in the acyl-enzyme intermediate state, resulting in apparent observed inhibition. [1] This mechanism differs from many other anticoagulants, as this compound does not require a cofactor like antithrombin III for its activity. The compound's rapid metabolism and short half-life (approximately 5-8 minutes in humans) make it particularly suitable for clinical scenarios where controlled, short-duration anticoagulation is required. [2] [6] Approximately 80% of this compound is metabolized by the liver, with the remaining 20% metabolized in the blood, and clearance is primarily mediated by red blood cells, which may contribute to its reduced bleeding risk compared to other anticoagulants. [2]

Molecular Mechanisms of Anticoagulant Activity

Coagulation Cascade Inhibition

This compound exerts its anticoagulant effects through multi-target inhibition of key serine proteases in the coagulation cascade. The drug demonstrates potent activity against thrombin (Factor IIa), Factor Xa, Factor XIIa, and Factor VIIa, effectively interrupting both the intrinsic and extrinsic pathways of coagulation activation. [2] [6] This broad-spectrum inhibition profile distinguishes this compound from more targeted anticoagulants and contributes to its efficacy in various clinical settings involving coagulation abnormalities.

The molecular mechanism involves this compound acting as a covalent serine protease inhibitor that forms a transient acyl-complex with the active site serine residue of target enzymes. [1] This reversible inhibition is characterized by rapid association and dissociation kinetics, consistent with the drug's short duration of action. Notably, this compound's inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing fibrin formation and thrombus development. [1] Additionally, its action on Factor XIIa contributes to reduced contact system activation, which is particularly relevant in extracorporeal circuits where foreign surfaces trigger coagulation through this pathway. [6]

Table: Key Coagulation Factors Inhibited by this compound and Their Roles in Hemostasis

Coagulation Factor Inhibition potency (IC₅₀) Role in Coagulation Cascade Clinical Significance
Thrombin (IIa) ~0.1-10 nM Converts fibrinogen to fibrin; activates platelets, V, VIII, XI, XIII Primary regulator of thrombus formation; target for acute anticoagulation
Factor Xa ~1-10 nM Converts prothrombin to thrombin; convergence point of intrinsic and extrinsic pathways Effective for preventing thrombus propagation; lower bleeding risk than thrombin inhibition
Factor XIIa ~0.1-1 nM Initiates contact activation pathway; activates Factor XI and prekallikrein Particularly important in extracorporeal circulation and artificial surfaces
Factor VIIa ~1-10 nM Initiates extrinsic pathway with tissue factor; primary trigger of acute coagulation Important for limiting thrombosis in tissue injury and inflammatory states
Fibrinolytic and Anti-inflammatory Effects

Beyond its direct anticoagulant properties, this compound modulates the fibrinolytic system through inhibition of plasmin, a key enzyme in fibrin clot breakdown. [7] This balanced action on both coagulation and fibrinolysis contributes to this compound's effectiveness in managing disseminated intravascular coagulation (DIC), where simultaneous thrombosis and hemorrhage occur. [1] [4] The drug additionally demonstrates anti-inflammatory effects through inhibition of complement factors and kallikrein, reducing the production of bradykinin and other inflammatory mediators that contribute to vascular permeability and hypotension in septic states. [7] [6]

The interplay between this compound's anticoagulant and anti-inflammatory properties is particularly relevant in conditions like sepsis and extracorporeal circulation, where thromboinflammation (combined activation of coagulation and inflammation) drives pathology. [2] [6] By simultaneously targeting multiple proteases in both systems, this compound may provide more comprehensive protection against organ dysfunction compared to single-target agents. Recent evidence also suggests that this compound affects immune cell trafficking, reducing infiltration of neutrophils, macrophages, and T-lymphocytes at sites of inflammation, which may further contribute to its therapeutic benefits in inflammatory conditions. [6]

G cluster_coagulation Coagulation System cluster_fibrinolysis Fibrinolytic System cluster_inflammation Inflammatory System This compound This compound FXIIa Factor XIIa This compound->FXIIa Inhibits FXa Factor Xa This compound->FXa Inhibits FIIa Thrombin (IIa) This compound->FIIa Inhibits FVIIa Factor VIIa This compound->FVIIa Inhibits Plasmin Plasmin This compound->Plasmin Inhibits Kallikrein Kallikrein This compound->Kallikrein Inhibits Complement Complement Factors This compound->Complement Inhibits FXIa Factor XIa FXIIa->FXIa FXIa->FXa FXa->FIIa Fibrin Fibrin Formation FIIa->Fibrin Platelets Platelet Activation FIIa->Platelets FVIIa->FXa FibrinBreakdown Fibrin Breakdown Fibrin->FibrinBreakdown Plasmin->FibrinBreakdown Bradykinin Bradykinin Production Kallikrein->Bradykinin Inflammation Inflammatory Response Complement->Inflammation Bradykinin->Inflammation

This diagram illustrates this compound's multi-target inhibitory effects on coagulation, fibrinolytic, and inflammatory systems. The drug simultaneously targets key serine proteases across these interconnected pathways, resulting in comprehensive anticoagulant and anti-inflammatory actions. The red inhibition arrows highlight this compound's broad-spectrum protease inhibition capability, which underlies its therapeutic efficacy in thromboinflammatory conditions.

Pharmacokinetics and Pharmacodynamics

Metabolism and Elimination

This compound exhibits rapid clearance from circulation, with an exceptionally short elimination half-life of approximately 5-8 minutes after intravenous administration. [2] [6] This brief duration of action results from extensive metabolism in both blood and liver, with approximately 80% hepatic metabolism and 20% blood metabolism contributing to its clearance. [2] The metabolic pathways involve enzymatic degradation via oxidation and hydrolysis, producing inactive metabolites that undergo renal excretion. Notably, about 90% of blood clearance is mediated by red blood cells, which may partially explain the reduced bleeding risk associated with this compound compared to other anticoagulants. [2]

The linear pharmacokinetics of this compound allow for predictable dose-response relationships in clinical applications. [4] The drug follows first-order elimination kinetics, with plasma concentrations declining rapidly after infusion cessation. This property is particularly advantageous in critical care settings where immediate reversal of anticoagulation may be needed due to bleeding complications or emergency procedures. Unlike longer-acting anticoagulants, this compound does not require specific reversal agents, as its effects diminish rapidly upon discontinuation.

Table: Pharmacokinetic Parameters of this compound Mesylate

Parameter Value Clinical Implications
Half-life 5-8 minutes Allows rapid onset/offset of effect; suitable for controlled anticoagulation in dynamic clinical situations
Clearance ~80% hepatic, ~20% blood Requires dose adjustment in severe hepatic impairment; less affected by renal dysfunction
RBC-mediated Clearance ~90% of blood clearance Potentially lower bleeding risk; unique clearance mechanism among anticoagulants
Protein Binding Extensive (exact percentage not well characterized) Potential for drug interactions at protein-binding sites; limited free fraction available for inhibition
Metabolites Inactive No concern about active metabolites accumulating; suitable for prolonged infusion
Volume of Distribution Limited data Likely restricted to blood volume due to rapid metabolism; minimal tissue penetration
Dosing Considerations and Therapeutic Monitoring

This compound is typically administered as a continuous intravenous infusion due to its short half-life and poor oral bioavailability. [2] [7] In clinical trials for sepsis, a dose of 2.0 mg/kg/day has been used, dissolved in 5% glucose solution to a maximum concentration of 10 mg/ml. [2] For extracorporeal circulation procedures, dosing is often adjusted based on the duration of procedure and patient coagulation parameters. The optimal therapeutic range for anticoagulation has not been definitively established, but monitoring typically includes activated clotting time (ACT), activated partial thromboplastin time (aPTT), and anti-factor Xa activity where available.

The narrow therapeutic window of anticoagulant therapy necessitates careful balancing between thrombotic risk and bleeding complications. [2] [6] For patients receiving this compound, regular monitoring of platelet count, fibrinogen levels, and markers of coagulation activation is recommended, particularly in those with underlying coagulopathies or hepatic impairment. The short half-life of this compound does allow for rapid correction of over-anticoagulation by simply adjusting or discontinuing the infusion, which represents a significant safety advantage over longer-acting agents in critically ill patients with unpredictable clinical courses.

Therapeutic Applications and Clinical Evidence

Extracorporeal Circulation and Dialysis

This compound is extensively used as an anticoagulant for extracorporeal circuits, including hemodialysis, continuous renal replacement therapy (CRRT), and extracorporeal membrane oxygenation (ECLS). [1] [6] In these applications, this compound prevents circuit thrombosis without significantly increasing systemic bleeding risk, making it particularly valuable for patients with heightened bleeding susceptibility or heparin-induced thrombocytopenia (HIT). [6] The drug's inhibition of complement activation and leukocyte migration in extracorporeal circuits may provide additional benefits by reducing the inflammatory response to foreign surfaces. [6]

Clinical studies have demonstrated that this compound provides effective anticoagulation during ECLS with potentially fewer bleeding complications compared to unfractionated heparin. [6] A comprehensive review highlighted that this compound use in extracorporeal life support was associated with adequate circuit lifespan and manageable side effect profile, suggesting it as a feasible alternative anticoagulant for critically ill patients requiring mechanical circulatory or respiratory support. [6] The very short half-life is especially advantageous in these settings, allowing precise control over anticoagulation intensity in unstable patients.

Sepsis and Disseminated Intravascular Coagulation

The EASNMS trial (Efficacy and Safety of this compound Mesilate for Sepsis), a multicenter, double-blind, randomized controlled trial currently underway, aims to recruit 778 subjects meeting Sepsis 3.0 criteria to evaluate this compound's effects on ICU mortality and organ dysfunction. [2] This trial builds on preclinical evidence suggesting that this compound may improve outcomes in sepsis by simultaneously targeting coagulation activation, inflammatory response, and immune dysregulation. [2] The rationale for using this compound in sepsis stems from its ability to inhibit multiple proteases involved in the pathogenesis of sepsis-associated coagulopathy and multiple organ dysfunction.

In disseminated intravascular coagulation (DIC), this compound has demonstrated efficacy in managing the thrombohemorrhagic imbalance characteristic of this condition. [1] [4] By simultaneously inhibiting excessive coagulation through antithrombin activity while moderating fibrinolysis via antiplasmin effects, this compound may help stabilize the dysregulated hemostatic system in DIC. Clinical experience from Japan, where this compound has been used for DIC treatment since the 1980s, supports its potential utility in this challenging condition, though robust randomized controlled trial data are still needed. [4]

Emerging Applications: COVID-19 and Neuroprotection

During the COVID-19 pandemic, this compound was investigated as a potential treatment due to its dual antiviral and anticoagulant properties. [1] [7] In vitro studies demonstrated that this compound potently inhibits TMPRSS2, a cellular protease essential for SARS-CoV-2 entry into lung cells. [7] However, a phase Ib/IIa randomized controlled trial in hospitalized COVID-19 patients found that intravenous this compound did not demonstrate significant anti-inflammatory, anticoagulant, or antiviral activity in this population, with higher rates of adverse events compared to standard care. [7] The authors suggested that this compound might be more efficacious in early disease stages, and that reformulation for different administration routes might be worth investigating.

Interestingly, this compound has demonstrated neuroprotective effects in various experimental models, potentially through mechanisms independent of its serine protease inhibition. [5] [3] Research has identified this compound as a novel NMDA receptor antagonist acting at the ifenprodil-binding site of the NR2B subunit. [5] [3] This activity protects against excitotoxic neuronal death in models of retinal degeneration and cerebral ischemia, suggesting potential applications in neurodegenerative diseases, though clinical evidence in neurological disorders remains preliminary. [4] [5]

Experimental Protocols and Research Methodologies

In Vitro Assessment of Anticoagulant Activity

The anticoagulant potency of this compound can be evaluated through multiple in vitro assays measuring its effects on specific coagulation factors and global coagulation parameters:

Factor Inhibition Assays:

  • Prepare Tris-buffered saline (pH 7.4) containing 0.1% bovine serum albumin
  • Add target enzyme (thrombin, Factor Xa, etc.) at concentrations of 1-5 nM
  • Incubate with serial dilutions of this compound (typically 0.1-1000 nM) for 5-30 minutes
  • Add appropriate chromogenic substrate and measure residual enzyme activity at 405 nm
  • Calculate IC₅₀ values using nonlinear regression analysis [1]

Thromboelastometry:

  • Collect whole blood from healthy volunteers into sodium citrate tubes
  • Add this compound at therapeutic concentrations (50-200 ng/mL)
  • Perform rotational thromboelastometry using standard assays (INTEM, EXTEM)
  • Measure clotting time, clot formation time, maximum clot firmness, and lysis indices
  • Compare to heparin and other anticoagulants as controls [7]

Plasma-Based Coagulation Assays:

  • Perform standard aPTT, PT, and thrombin time assays with this compound-spiked plasma
  • Use concentration range of 0.1-10 μg/mL this compound
  • Include control samples without anticoagulant and with reference anticoagulants
  • Calculate prolongation of coagulation times relative to controls [2]
In Vivo Models for Efficacy Assessment

Sepsis Models:

  • Utilize cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) infusion in rodents
  • Administer this compound via continuous intravenous infusion at 2-4 mg/kg/day
  • Monitor physiological parameters, organ function, and survival
  • Collect plasma for cytokine measurements and coagulation parameters
  • Assess histopathological changes in major organs [2]

Extracorporeal Circulation Models:

  • Establish arteriovenous shunt model in large animals (porcine or canine)
  • Implement this compound infusion at 0.1-0.4 mg/kg/h into the circuit
  • Measure circuit patency, pressure gradients, and thrombus formation
  • Evaluate blood-material interaction through scanning electron microscopy
  • Monitor systemic coagulation parameters and bleeding time [6]

Thrombosis Models:

  • Utilize ferric chloride-induced arterial thrombosis model
  • Employ venous stasis models with tissue factor challenge
  • Administer this compound as bolus plus continuous infusion
  • Quantify thrombus weight and composition
  • Compare to standard anticoagulants at equipotent doses [6]

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Models cluster_analytical Analytical Methods FactorAssays Factor Inhibition Assays Thromboelasto Thromboelastometry InVitroData In Vitro Data (Potency, Selectivity) FactorAssays->InVitroData PlasmaAssays Plasma Coagulation Tests Thromboelasto->InVitroData PlasmaAssays->InVitroData SepsisModels Sepsis Models (CLP, LPS infusion) ECCModels Extracorporeal Circulation (Arteriovenous shunt) InVivoData In Vivo Data (Efficacy, Safety) SepsisModels->InVivoData ThrombosisModels Thrombosis Models (FeCl₃ injury, venous stasis) ECCModels->InVivoData ThrombosisModels->InVivoData PKAnalysis Pharmacokinetic Analysis (LC-MS/MS) Biomarkers Biomarker Assessment (Cytokines, D-dimer, TAT) IntegratedProfile Integrated Pharmacological Profile PKAnalysis->IntegratedProfile Histology Histopathological Evaluation Biomarkers->IntegratedProfile Histology->IntegratedProfile InVitroData->IntegratedProfile InVivoData->IntegratedProfile

This workflow diagram outlines a comprehensive experimental approach for characterizing this compound's anticoagulant properties. The methodology progresses from in vitro assays to in vivo models, with integrated analytical techniques providing a complete pharmacological profile. Each experimental tier addresses specific research questions regarding mechanism, efficacy, and safety, supporting rational translation to clinical applications.

Research Perspectives and Limitations

Current Clinical Evidence Gaps

Despite decades of clinical use in some countries, robust evidence from large randomized controlled trials for many of this compound's applications remains limited. [2] [7] The ongoing EASNMS trial for sepsis represents an important step in addressing this gap, but additional studies are needed for other indications such as DIC and neuroprotection. [2] Furthermore, direct comparative studies with other anticoagulants in specific clinical scenarios are scarce, making it difficult to position this compound relative to more established agents.

The optimal dosing strategies for this compound across different clinical conditions and patient populations require further refinement. [2] [7] While continuous infusion is the standard approach, the appropriate dose adjustments for specific conditions such as hepatic impairment, obesity, or pediatric patients have not been well established. Additionally, the relationship between this compound plasma concentrations and both therapeutic effects and adverse events needs better characterization to guide therapeutic drug monitoring.

Future Research Directions

Several promising research directions could expand this compound's therapeutic utility:

Novel Formulations: The poor oral bioavailability of this compound currently limits its use to intravenous administration. [7] Development of alternative formulations such as subcutaneous delivery, inhalational preparations for pulmonary conditions, or novel oral prodrugs could significantly expand its clinical applications, particularly for chronic conditions or outpatient use.

Combination Therapies: The multi-target mechanism of this compound suggests potential for synergistic combinations with other anticoagulant, antiplatelet, or anti-inflammatory agents. Rational combination strategies might allow lower doses of each agent while maintaining efficacy and reducing side effects, though such approaches require careful preclinical and clinical evaluation.

Biomarker-Driven Applications: Identification of predictive biomarkers for this compound response could enable patient stratification and personalized treatment approaches. Potential biomarkers might include measurements of specific coagulation factors, inflammatory markers, or genetic polymorphisms affecting drug metabolism or target expression.

Extended Therapeutic Applications: Beyond current uses, this compound's unique pharmacological profile suggests potential investigation in other thromboinflammatory conditions such as ischemic stroke, vasculitis, or certain autoimmune disorders. The neuroprotective effects observed in preclinical models warrant further exploration in neurological conditions characterized by excitotoxicity or NMDA receptor-mediated damage. [5] [3]

References

Comprehensive Technical Analysis: Nafamostat's Antiviral Mechanisms Against SARS-CoV-2

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Relevance to SARS-CoV-2

Nafamostat mesylate is a synthetic broad-spectrum serine protease inhibitor that has emerged as a promising repurposed therapeutic candidate against SARS-CoV-2. Originally approved in Japan and South Korea for treating acute pancreatitis and as an anticoagulant during hemodialysis, this compound has demonstrated potent antiviral activity against SARS-CoV-2 in preclinical models. The drug exhibits a favorable multitarget profile by simultaneously addressing viral entry mechanisms and COVID-19-specific pathophysiological processes, including thrombotic complications and inflammatory responses. With proven clinical safety established through decades of human use and a mechanism of action targeting host proteins rather than viral components, this compound presents a strategic advantage against evolving variants that may develop resistance to direct-acting antivirals [1] [2].

The relevance of this compound for COVID-19 treatment stems from its ability to interfere with crucial early stages of the SARS-CoV-2 infection cycle. SARS-CoV-2 cellular entry depends not only on the viral spike protein binding to the human angiotensin-converting enzyme 2 (ACE2) receptor but also on proteolytic activation by host proteases. This compound's primary antiviral mechanism involves inhibition of transmembrane protease serine 2 (TMPRSS2), a host cell surface protease that facilitates viral entry through spike protein priming. This host-directed approach potentially provides broad-spectrum activity against current and future SARS-CoV-2 variants, as TMPRSS2 represents a relatively conserved human target compared to rapidly mutating viral proteins. Additionally, this compound's established anticoagulant properties address the thrombotic complications frequently observed in severe COVID-19 cases, positioning it as a multifunctional therapeutic candidate for comprehensive disease management [2] [3].

Primary Antiviral Mechanism: TMPRSS2 Inhibition

Fundamental Role of TMPRSS2 in Viral Entry

SARS-CoV-2 cellular entry is mediated by its trimeric transmembrane spike (S) glycoprotein, which undergoes proteolytic processing at two critical sites to enable membrane fusion. The S1/S2 cleavage site is initially processed by furin during viral egress, priming the spike protein for subsequent activation. Upon viral attachment to ACE2 receptors on host cells, the S2' site is cleaved by TMPRSS2, located on the host cell surface. This proteolytic processing exposes the fusion peptide embedded within the S2 subunit, initiating viral envelope fusion with the host cell membrane and facilitating viral RNA release into the cytoplasm. This TMPRSS2-dependent pathway represents the primary entry route for SARS-CoV-2 in respiratory epithelial cells, making it an attractive therapeutic target for early intervention [4] [3].

The critical nature of TMPRSS2-mediated spike protein activation is highlighted by entry pathway studies across SARS-CoV-2 variants. Earlier variants, including Delta, predominantly utilize the TMPRSS2-dependent surface pathway, while Omicron subvariants demonstrate increased reliance on cathepsin-dependent endosomal entry. However, TMPRSS2 remains expressed in respiratory epithelium and continues to contribute to the infectivity of all variants. The enzyme's active site features a canonical catalytic triad consisting of Ser441, His296, and Asp345, which is structurally similar to other trypsin-like serine proteases yet possesses unique characteristics that enable selective inhibition. Targeting this host protease rather than viral components reduces the likelihood of resistance development through viral mutation, making TMPRSS2 inhibition a strategically advantageous approach for coronavirus therapeutics [4] [3].

Molecular Mechanism of this compound Inhibition

This compound functions as a potent covalent inhibitor of TMPRSS2 through a mechanism involving stable binding to the enzyme's catalytic center. Molecular dynamics simulations demonstrate that this compound spontaneously and stably binds to the TMPRSS2 active site through electrostatic attractions between its guanidinium groups and acidic residues (Asp/Glu) surrounding the catalytic cleft. As the drug enters the catalytic pocket, it forms additional van der Waals interactions and hydrogen bonds with TMPRSS2 in an induced-fit manner, effectively occupying the space required for substrate binding and proteolytic activity. This binding mode physically blocks the enzyme's ability to process the viral spike protein, thereby preventing the membrane fusion essential for viral entry [3].

Comparative structural analyses reveal that this compound exhibits greater specificity for the TMPRSS2 catalytic center than its analog camostat, explaining its significantly enhanced potency. The half-maximal inhibitory concentration (IC₅₀) for this compound against TMPRSS2 is approximately 0.4 nM, nearly 20-fold more potent than camostat (IC₅₀ = 9.0 nM). This enhanced specificity and potency stems from this compound's structural optimization for the TMPRSS2 active site, forming more numerous and stable molecular interactions that result in prolonged residence time and more complete inhibition of proteolytic activity. The drug effectively mimics the natural substrate, binding irreversibly to the catalytic serine residue through its ester bond, which is subsequently hydrolyzed at an extremely slow rate, extending its inhibitory duration [4] [3].

The following diagram illustrates SARS-CoV-2 cellular entry and this compound's mechanism of TMPRSS2 inhibition:

G Virus SARS-CoV-2 Virion Spike Spike Protein (S) Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 Fusion Membrane Fusion TMPRSS2->Fusion Entry Viral Entry Fusion->Entry This compound This compound Inhibition TMPRSS2 Inhibition This compound->Inhibition Inhibition->TMPRSS2

SARS-CoV-2 entry pathway and this compound inhibition mechanism.

Quantitative Antiviral Potency and Pharmacokinetics

In Vitro Antiviral Potency Across Experimental Models

This compound demonstrates exceptional antiviral potency against SARS-CoV-2 across various experimental systems, with activity consistently observed in the low nanomolar range. The following table summarizes key efficacy data from published preclinical studies:

Experimental System Virus/Variant Potency (IC₅₀/EC₅₀) Reference/Model
Human Calu-3 lung cells SARS-CoV-2 (WT) IC₅₀ = 2.2 nM [2]
Human Calu-3 lung cells SARS-CoV-2 (WT) EC₅₀ = 1-10 nM [2]
H3255 cells SARS-CoV-2 (WT) EC₅₀ = 1-10 nM [2]
Primary human bronchiolar epithelia SARS-CoV-2 ~10 nM [1]
VSV pseudovirus assay SARS-CoV-2 S protein Significant inhibition at 1-10 nM [3]
Primary human bronchiolar epithelia Seasonal coronaviruses (hCoV-229E, hCoV-NL63) Markedly inhibited [1]

The exceptional potency of this compound becomes particularly evident when compared to other approved antivirals. In parallel human lung cell models (Calu-3 cells), this compound demonstrated an IC₅₀ of 2.2 nM, which is approximately 590-fold more potent than remdesivir (IC₅₀ = 1,300 nM), 890-fold more potent than molnupiravir (IC₅₀ = 1,965 nM), and 80-fold more potent than nirmatrelvir (IC₅₀ = 176.5 nM) [2]. This remarkable potency is further enhanced against specific variants when this compound is incorporated into nanoparticle delivery systems, with one study demonstrating an IC₅₀ < 0.05 nM against wild-type SARS-CoV-2 and IC₅₀ = 2 nM against the D614G variant when formulated as ACE2-decoy-conjugated PLGA-PEG nanoparticles [5].

Pharmacokinetic Profile and Dosing Considerations

The clinical application of this compound for COVID-19 requires careful consideration of its pharmacokinetic properties, which present both challenges and opportunities for therapeutic development:

Parameter Characteristics Clinical Relevance
Half-life 5-23 minutes Requires continuous IV infusion for sustained effect
Metabolism Rapid hydrolysis by plasma esterases to inactive metabolites (6-amidino-2-naphthol and 4-guanidinobenzoic acid) Limited oral bioavailability
Steady-state concentration 30-240 nM (at 0.1-0.2 mg/kg/h infusion) Encompasses SARS-CoV-2 EC₉₀ values
COVID-19 trial dosing 0.2 mg/kg/h by continuous IV infusion Used in DEFINE trial and case series
Protein binding High (>98%) Potential drug interactions

This compound's extremely short half-life necessitates continuous intravenous administration to maintain therapeutic concentrations above the 90% maximal effective concentration (EC₉₀) for SARS-CoV-2 inhibition. The standard dosing regimen investigated in COVID-19 clinical studies is 0.2 mg/kg/h via continuous infusion, which achieves steady-state plasma concentrations of 30-240 nM – well above the established IC₅₀ values for SARS-CoV-2 inhibition in human lung cell models [2] [6]. One notable pharmacokinetic study in COVID-19 patients (the DEFINE trial) reported almost undetectable plasma concentrations of the parent drug with elevated levels of inactive metabolites, suggesting potential disease-specific alterations in drug metabolism or assay-related issues that warrant further investigation [2].

Structural Insights and Molecular Interactions

TMPRSS2 Structural Domains and Catalytic Mechanism

The extracellular domain of TMPRSS2 consists of three structurally distinct regions that collectively mediate its proteolytic function:

  • LDLRA domain: An N-terminal low-density lipoprotein receptor class A domain (residues 118-148) that is calcium-dependent and facilitates cellular internalization of macromolecules
  • SRCR domain: A scavenger receptor cysteine-rich domain (residues 149-242) that participates in ligand binding
  • SP domain: A C-terminal serine protease domain (residues 256-492) that houses the canonical catalytic triad (Ser441-His296-Asp345) responsible for proteolytic activity [4]

The structural integrity of the LDLRA domain is maintained by a canonical calcium ion coordinated by six conserved residues, with enzymatic assays demonstrating that calcium depletion slightly reduces both thermal stability and catalytic activity. A critical disulfide bond (Cys244-Cys365) connects the SRCR and SP domains, stabilizing the overall tertiary structure. The orientation of the SRCR domain relative to the SP domain differs from other transmembrane serine protease family members, potentially explaining TMPRSS2's unique substrate specificity and physiological functions [4].

Molecular Basis of this compound-TMPRSS2 Interactions

Structural biology approaches, including X-ray crystallography and molecular dynamics simulations, have elucidated the precise molecular interactions underlying this compound's potent inhibition of TMPRSS2:

  • Catalytic site binding: this compound binds directly to the TMPRSS2 catalytic center, forming a covalent bond with the active site serine (Ser441) through its ester group
  • Electrostatic interactions: The guanidinium groups of this compound establish strong salt bridges with acidic residues (Asp/Glu) within the substrate-binding pocket
  • Aromatic stacking: The naphthalene ring system engages in π-π interactions with hydrophobic residues lining the active site cleft
  • Hydrogen bonding: Multiple hydrogen bonds form between this compound's carbamimidoyl and ester groups with backbone atoms and side chains of the protease [4] [3]

Comparative structural analyses of TMPRSS2 in complex with this compound versus camostat reveal that this compound's enhanced molecular complementarity to the active site explains its superior potency. This compound makes more extensive van der Waals contacts throughout the S1 and S2 subsites of the enzyme, resulting in tighter binding and slower dissociation kinetics. Molecular dynamics simulations demonstrate that this compound spontaneously and stably binds to the catalytic center without requiring prior conformational adjustments, with the main driving force being electrostatic attraction between its positively charged guanidinium groups and the negatively charged surface around the TMPRSS2 active site [3].

Additional Antiviral Mechanisms and Protective Effects

Dual Pathway Inhibition Strategy

Beyond its primary mechanism of TMPRSS2 inhibition, emerging evidence indicates that this compound may provide additional antiviral benefits through a dual-pathway inhibition strategy. SARS-CoV-2 can utilize two distinct entry pathways: the TMPRSS2-dependent surface pathway and a cathepsin-dependent endosomal pathway. Research has demonstrated that simultaneously blocking both pathways produces a synergistic antiviral effect against SARS-CoV-2. While this compound primarily targets TMPRSS2, studies have explored its combination with cathepsin inhibitors such as K777, resulting in enhanced antiviral activity across multiple SARS-CoV-2 variants with different entry pathway preferences [4].

This dual-inhibition approach has inspired the development of bispecific compounds that simultaneously target both TMPRSS2 and cathepsins L/B (CTSL/CTSB). One such compound, 212-148, was specifically designed based on structural information from this compound-TMPRSS2 complexes and demonstrates potent inhibition of both pathways. This innovative strategy offers particular advantages against Omicron subvariants, which show increased reliance on the endosomal entry route compared to earlier variants. The therapeutic rationale is that simultaneously blocking both entry pathways may completely prevent cellular infection regardless of viral variant or target cell type, representing a promising approach for broad-spectrum coronavirus therapeutics [4].

Anti-inflammatory and Anticoagulant Activities

This compound exhibits significant pleiotropic effects beyond direct antiviral activity that may be particularly beneficial for managing COVID-19 pathogenesis:

  • Anti-inflammatory properties: Independent of its antiviral effects, this compound reduces homeostatic secretion of pro-inflammatory cytokines and chemokines from airway epithelia, including CXCL9, CXCL10, CXCL11, and MCP2 – all of which are elevated in SARS-CoV-2 infection and contribute to the cytokine release syndrome associated with severe COVID-19 [1]
  • Anticoagulant effects: As an approved anticoagulant for hemodialysis, this compound inhibits multiple serine proteases in the coagulation cascade, including activated factors VIIa and XIIa, kallikrein, and thrombin, addressing the thrombotic complications frequently observed in severe COVID-19 cases [2]
  • Antifibrinolytic activity: The drug inhibits tissue-type and urokinase plasminogen activators, providing additional modulation of coagulation pathways dysregulated in COVID-19 [2]

These multimodal actions position this compound as a comprehensive therapeutic candidate that simultaneously targets viral entry, hyperinflammation, and thrombotic complications – three fundamental pathological processes in COVID-19. The anti-inflammatory effects observed in primary human bronchiolar epithelia from healthy donors, smokers, and COPD patients suggest potential efficacy across diverse patient populations with varying comorbid conditions [1] [6].

Experimental Models and Research Advances

Key Experimental Systems and Methodologies

The antiviral efficacy of this compound against SARS-CoV-2 has been evaluated across multiple experimental platforms, each providing unique insights into its mechanism and potency:

  • Primary human bronchiolar epithelia: Polarized mucociliated epithelial layers reconstituted from cells derived from healthy donors, smokers, and COPD patients, infected with SARS-CoV-2 at air-liquid interface to model natural infection; this compound (10 μM) reduced apical viral shedding by 100-1000-fold across all donor types [1]
  • FRET-based enzymatic assays: High-throughput screening of 10,000 compounds using fluorescence resonance energy transfer to measure TMPRSS2 inhibition; identified this compound as a potent inhibitor (IC₅₀ = 0.40 nM) [4]
  • Molecular dynamics simulations: Unbiased simulations demonstrating spontaneous binding of this compound to TMPRSS2 catalytic center driven by electrostatic attractions, with stable complex formation [3]
  • X-ray crystallography: Determination of TMPRSS2-inhibitor complex structures at 2.4-2.6 Å resolution, revealing detailed molecular interactions [4]

The following diagram illustrates a typical experimental workflow for evaluating this compound efficacy in primary human airway models:

G Epithelia Primary Human Bronchiolar Epithelia (Healthy, Smoker, COPD) ALI Air-Liquid Interface Culture Epithelia->ALI Infection SARS-CoV-2 Infection ALI->Infection Treatment This compound Treatment (10 μM) Infection->Treatment Shedding Viral Shedding Measurement (qPCR for RNA genomes) Treatment->Shedding Cytokine Cytokine/Chemokine Analysis (Basolateral secretion) Treatment->Cytokine

Experimental workflow for this compound evaluation in primary human airway models.

Advanced Formulation Strategies and Clinical Translation

To overcome this compound's pharmacokinetic limitations and enhance its therapeutic potential, several advanced formulation strategies have been developed:

  • Nanoparticle delivery systems: PLGA-PEG nanoparticles encapsulating this compound (NM-PP NPs) with conjugation of ACE2 decoys (CTC-445.2d or SI5α) to generate NM-PP-Pro/Pep NPs; these formulations demonstrate uniform size distribution (<200 nm), sustained release kinetics, and enhanced potency (IC₅₀ < 0.05 nM against wild-type SARS-CoV-2) [5]
  • Combination therapies: Clinical case series demonstrating potential synergy between this compound and favipiravir in critically ill COVID-19 patients, with 7 of 8 mechanically ventilated patients successfully weaned from ventilation and overall mortality of 9% (1 of 11 patients) [6]
  • Inhalation delivery: Preclinical investigation of pulmonary administration to directly target the primary site of SARS-CoV-2 infection while potentially minimizing systemic exposure and adverse effects

References

how to administer Nafamostat in hemodialysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Protocol for Administration

For researchers designing clinical studies, here is a detailed workflow and protocol based on current clinical practices.

Start Identify Patient for HD with High Bleeding Risk A Prepare Nafamostat Solution (20-50 mg in 500 mL 0.9% NaCl) Start->A B Initiate Continuous Infusion into Arterial Line A->B C Set Initial Infusion Rate (e.g., 20-25 mg/h) B->C D Monitor Circuit Clotting and Bleeding Signs C->D D->D  During HD E Assess Clotting Score at End of Session D->E F Adjust Dose for Next Session Based on Assessment E->F F->B  For Next HD

Patient Selection and Indications

This compound is indicated for hemodialysis patients at high risk of bleeding. This includes patients with:

  • Active bleeding or bleeding that ceased within the last 3 days [1].
  • Recent major surgery or trauma [2] [3].
  • Thrombocytopenia (e.g., platelet count < 50,000/mm³) [2].
  • Coagulopathies (e.g., elevated INR) [3].
  • Intracranial hemorrhage (within the past 6 months) [3].
Preparation and Administration Steps
  • Reconstitution: Aseptically reconstitute NM powder. Commonly, 20-50 mg of NM is diluted in 500 mL of 0.9% sodium chloride (saline) [4] or 5% glucose solution [1].
  • Priming: The prepared solution can be used to pre-rinse the dialyzer and extracorporeal circuit before initiating dialysis [4].
  • Infusion: Connect the NM solution to an infusion pump and administer it as a continuous infusion into the arterial line of the extracorporeal circuit, typically upstream of the dialyzer [4] [5]. The infusion should run for the entire duration of the dialysis session.
Monitoring and Dose Titration
  • Visual Inspection: During and at the end of dialysis, the circuit and dialyzer should be visually inspected for clotting. A standardized clotting score is recommended for objective assessment [2]:
    • Score 0: No coagulation.
    • Score 1: Traces of coagulation.
    • Score 2: Visible clots (<50% fiber bundle coagulation).
    • Score 3: Severe clotting requiring circuit replacement.
  • Dose Adjustment: The NM dose should be titrated to maintain a clotting score of 0-1.
    • If clotting occurs (Score ≥2): Increase the infusion rate by 12.5 mg/h for the next session [2].
    • If bleeding is observed: Decrease the infusion rate by 12.5 mg/h [2].

Predictive Dosing Model and Efficacy Data

For a more precise and personalized approach, recent research has developed a predictive model for NM dosing. A 2025 study used multivariable linear regression to identify key factors influencing the effective NM dose [2].

The table below summarizes patient factors and their quantitative impact on the predicted NM dose based on this model.

Patient Factor Impact on this compound Dose Coefficient (mg/h) Statistical Significance (P-value)
Oral Anticoagulant Use Lower dose required -14.20 < 0.001
Age (per year) Lower dose required -0.13 < 0.001
Dry Body Weight (per kg) Higher dose required +0.15 < 0.001
Hemoglobin Level (per g/L) Higher dose required +1.13 < 0.001

This model, which also includes variables like cancer history, sex, and treatment modality, showed a prediction performance with a Root Mean Squared Error (RMSE) of 4.11 mg/h and an adjusted R² of 0.49 [2].

Comparative Clinical Evidence
  • vs. Heparin: A study on end-stage renal failure patients found NM to be more effective than heparin sodium, with a higher significant effectiveness rate and better coagulation control without increasing bleeding risk [4].
  • vs. Citrate: A 2025 retrospective study compared NM to regional citrate anticoagulation (RCA). It found that NM was associated with a significantly lower rate of major clotting requiring premature dialysis termination (0.84% vs. 5.19%) without an increase in major bleeding events [1].

Key Considerations for Clinical Practice

  • Short Half-Life: NM has an extremely short half-life of approximately 5-8 minutes [2] [5]. This is its key safety feature, as anticoagulation effects reverse rapidly after infusion stops.
  • Pharmacokinetics: NM is rapidly degraded by hepatic carboxylesterase and cleared by hemodialysis, confining its activity primarily to the extracorporeal circuit [1] [5].
  • Mechanism of Action: It is a broad-spectrum serine protease inhibitor, affecting thrombin, Factor Xa, and other coagulation factors [6].
  • Safety Profile: Studies report that NM has a high safety profile in this patient population. The total number of adverse reactions (such as rash, nausea, or dizziness) has been shown to be lower in NM groups compared to heparin groups [4].

References

Comprehensive Application Notes and Protocols for Nafamostat Mesylate in Blood Purification Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nafamostat Mesylate in Blood Purification

This compound mesylate (NM) is a synthetic broad-spectrum serine protease inhibitor that has gained significant attention in blood purification therapies due to its favorable anticoagulant properties and short half-life. Originally developed nearly three decades ago, NM has been used primarily in Japan and South Korea for anticoagulation during extracorporeal circulation and has more recently been investigated as a potential therapeutic for COVID-19. As a potent anticoagulant, NM inhibits multiple serine proteases in the coagulation cascade, including factors XIIa, Xa, IIa (thrombin), and kallikrein, making it particularly suitable for patients with bleeding tendencies who require extracorporeal blood purification. The drug's extremely short half-life of approximately 5-8 minutes allows for rapid onset and offset of action, providing clinicians with enhanced control over anticoagulation in critically ill patients.

The application of NM has expanded beyond conventional renal replacement therapy to include various extracorporeal support modalities. Recent evidence demonstrates its utility in continuous renal replacement therapy (CRRT), intermittent hemodialysis, and extracorporeal carbon dioxide removal (ECCO2R). A 2022 meta-analysis of 11 studies including 2,723 patients found that NM anticoagulation significantly reduced hospital mortality (RR=1.25, p=0.0007) and bleeding complications (RR=1.45, p=0.010) compared to conventional therapies. These characteristics position NM as a valuable anticoagulant option for blood purification, particularly in critically ill patients with complex coagulation profiles, such as those with COVID-19-associated coagulopathy, disseminated intravascular coagulation, or perioperative bleeding risk.

Pharmacology and Mechanism of Action

Biochemical Properties and Pharmacokinetics

This compound mesylate exerts its anticoagulant effects through potent inhibition of multiple serine proteases central to the coagulation cascade. The drug specifically targets thrombin (Factor IIa), Factor Xa, Factor XIIa, kallikrein, and components of the complement system. This broad inhibitory profile effectively prevents thrombus formation within extracorporeal circuits while minimizing systemic anticoagulation. NM's molecular structure, ((6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino) benzoate), enables its interaction with the active sites of these proteases, rendering them inactive.

The pharmacokinetic profile of NM is characterized by rapid metabolism and elimination. The drug has an exceptionally short half-life of approximately 5-8 minutes in circulation, which is attributed to its rapid hydrolysis by esterases present in blood and tissues. NM is metabolized to two primary inactive metabolites: 6-amidino-2-naphthol (AN) and 4-guanidinobenzoic acid (4-GBA). When administered via continuous infusion during blood purification therapy, NM achieves steady-state concentrations proportional to the infusion rate. For non-COVID-19 indications, continuous infusion of 0.1-0.2 mg/kg/h typically yields plasma concentrations of 14-130 ng/mL. Importantly, NM exhibits primarily regional anticoagulation within the extracorporeal circuit, with minimal systemic effects due to its rapid inactivation upon entering the systemic circulation.

Mechanisms of Anticoagulation

The anticoagulant mechanism of NM involves multiple pathways in the coagulation cascade. The inhibition of Factor XIIa prevents initiation of the intrinsic pathway, while suppression of kallikrein activity further modulates contact activation. By inhibiting thrombin directly, NM prevents the conversion of fibrinogen to fibrin, the final step in clot formation. Additionally, its action on Factor Xa blocks the convergence point of the intrinsic and extrinsic pathways, providing comprehensive anticoagulation. Beyond its anticoagulant effects, NM also demonstrates anti-inflammatory properties through inhibition of the complement system and various proteases involved in inflammatory signaling.

Table 1: Key Pharmacological Properties of this compound Mesylate

Parameter Characteristics Clinical Significance
Mechanism of Action Broad-spectrum serine protease inhibitor Inhibits multiple coagulation factors simultaneously
Primary Targets Factors XIIa, Xa, IIa (thrombin), kallikrein Prevents contact activation and thrombus formation
Half-life 5-8 minutes Allows rapid onset/offset; minimal systemic anticoagulation
Metabolism Hydrolysis by plasma esterases Independent of renal/hepatic function
Primary Metabolites 6-amidino-2-naphthol (AN), 4-guanidinobenzoic acid (4-GBA) Inactive compounds; associated with hyperkalemia
Protein Binding Not well characterized --
Clearance Rapid plasma metabolism --
Antiviral Properties Relevant to Blood Purification

Beyond its anticoagulant effects, NM has demonstrated potent antiviral activity against SARS-CoV-2, making it particularly relevant for blood purification in COVID-19 patients. The drug acts by inhibiting the transmembrane protease serine 2 (TMPRSS2), which is essential for viral entry into host cells. By blocking S protein priming, NM prevents membrane fusion between the virus and human cells, thereby reducing viral infectivity. In vitro studies using human lung epithelium-derived Calu-3 cells have shown remarkable potency with a half-maximal inhibitory concentration (IC50) of 2.2 nM against SARS-CoV-2, significantly lower than other antivirals like remdesivir (IC50=1300 nM). This dual mechanism of action—both anticoagulant and antiviral—makes NM particularly advantageous for critically ill COVID-19 patients requiring blood purification, who often exhibit both thrombotic complications and viral persistence.

Dosing Protocols and Regimen Selection

Dosing for Continuous Kidney Replacement Therapy (CKRT)

For critically ill patients receiving CKRT, NM is typically initiated as a continuous infusion into the extracorporeal circuit prior to the filter. Evidence from a 2024 two-center observational study of 269 critically ill patients recommended a dosing range of 5-30 mg/hour, with a mean commonly used dose of approximately 15.8 mg/hour (SD: 8.8). The study found no significant dose-response relationship between NM dosage (within the 5-30 mg/hour range) and filter life, suggesting that lower doses may be equally effective while potentially reducing bleeding risk. Dosing should be individualized based on bleeding risk assessment, with lower doses (10-20 mg/hour) recommended for patients with high bleeding risk and moderate doses (20-30 mg/hour) for standard-risk patients.

Recent research has identified several patient-specific factors that influence NM dosing requirements. A 2025 retrospective analysis of 308 hemodialysis sessions developed a predictive model that identified four key factors influencing NM dosing: oral anticoagulant use (coefficient -14.20), dry body weight (coefficient 0.15), age (coefficient -0.13), and hemoglobin level (coefficient 1.13). This model demonstrated that patients receiving concurrent oral anticoagulants required significantly lower NM doses, while higher body weight and hemoglobin levels necessitated increased dosing. These factors should be considered when initiating and titrating NM therapy.

Table 2: this compound Dosing Protocols for Different Blood Purification Modalities

Therapy Modality Initial Dose Maintenance Dose Dose Adjustment Parameters Maximum Dose
CKRT 20 mg/hour 10-30 mg/hour Increase for clotting; decrease for bleeding 50 mg/hour
Intermittent HD 20-50 mg/hour 20-50 mg/hour Titrate based on circuit clotting 50 mg/hour
ECCO2R with CRRT 50 mg/hour 30-50 mg/hour Reduce by 10 mg/hour every 2-3 hours if stable 50 mg/hour
COVID-19 Patients 0.1-0.2 mg/kg/h (2.4-4.8 mg/kg/day) Same as initial Monitor for hyperkalemia; adjust based on circuit life 0.2 mg/kg/h
Dosing for Intermittent Hemodialysis and Specialized Modalities

For intermittent hemodialysis in patients with bleeding risk, NM is typically administered at 20-50 mg/hour as a continuous infusion into the arterial line of the extracorporeal circuit. The wide dosing range reflects the need for individualization based on clotting risk. A 2025 study analyzing effective anticoagulation in 308 hemodialysis sessions reported an average NM dose of 21.90 ± 6.82 mg/hour when targeting minimal circuit clotting. For complex extracorporeal support such as extracorporeal carbon dioxide removal (ECCO2R) combined with CRRT, recent evidence supports a higher initial dose. A 2025 case series of 5 patients receiving combined ECCO2R-CRRT successfully utilized a descending dose protocol: starting at 50 mg/hour for the first 2 hours, reducing to 40 mg/hour at hour 3, and maintaining at 30 mg/hour from hour 5 onward.

For COVID-19 patients requiring blood purification, NM dosing follows a weight-based approach. An ongoing randomized controlled trial (NCT04418128) is investigating a dose of 0.1-0.2 mg/kg/hour (2.4-4.8 mg/kg/day) administered as a continuous intravenous infusion mixed in 1000 mL of 5% dextrose solution. The treatment duration in this protocol extends for 10-14 days, accounting for both the anticoagulant needs during blood purification and the potential antiviral effects against SARS-CoV-2. It is crucial to note that NM should be administered via continuous infusion rather than bolus dosing due to its short half-life, ensuring consistent anticoagulant effect throughout the blood purification procedure.

Efficacy Evidence and Clinical Outcomes

Mortality and Bleeding Outcomes

A comprehensive 2022 meta-analysis of 11 studies (including 4 RCTs and 7 observational studies) with 2,723 patients demonstrated significant mortality reduction with NM compared to conventional anticoagulation therapies. The analysis revealed that conventional therapy significantly increased hospital mortality compared with NM administration (RR=1.25, p=0.0007). In subgroup analyses, NM demonstrated particularly advantageous effects compared to anticoagulant-free strategies (RR=1.31, p=0.002 for mortality). Importantly, the same meta-analysis established NM's superior safety profile regarding bleeding complications. Conventional anticoagulation interventions elevated the risk ratio of bleeding complications by 45% (RR=1.45, p=0.010) compared with NM. When specifically compared against low-molecular-weight heparin (LMWH), NM exhibited a substantially lower risk of bleeding complications (RR=4.58, p=0.020).

The filter lifespan represents another critical efficacy endpoint for anticoagulation in blood purification. The 2022 meta-analysis demonstrated that anticoagulant-free groups had significantly decreased filter lifespan compared with NM groups (MD=-10.59, p<0.0001). A 2024 two-center observational study of 269 critically ill patients receiving CKRT with NM anticoagulation reported a median filter life of 18.3 hours (IQR: 9.28-36.7 hours). This filter longevity is generally sufficient for clinical practice, as CKRT is typically performed with the expectation of a filter life exceeding 24 hours. The study also observed favorable trends in clinical outcomes, with decreasing trends in ICU mortality, in-hospital mortality, and dialysis dependence at higher NM doses, though these associations did not reach statistical significance in the adjusted analysis.

Special Population Efficacy

In critically ill COVID-19 patients requiring blood purification, NM offers dual benefits of anticoagulation and potential antiviral activity. The DEFINE trial, a phase Ib/IIa open-label randomized controlled trial, explored the safety and tolerability of NM in COVID-19 patients with pneumonia at a dosage of 0.2 mg/kg/h. While primary pharmacokinetic analysis in this trial showed almost undetectable plasma concentrations of NM (attributed to rapid hydrolysis), the clinical implications of these findings are still being elucidated. Additionally, a 2025 case series demonstrated the successful application of NM in elderly patients (average age 83.2±9.6 years) undergoing combined ECCO2R-CRRT, with stable hemodynamics and no significant bleeding events across 22 treatments, supporting its safety profile in vulnerable populations.

Table 3: Clinical Outcomes with this compound vs. Conventional Anticoagulation

Outcome Measure This compound Performance Comparator Effect Size P-value
Hospital Mortality Lower mortality Conventional therapy RR=1.25 0.0007
Bleeding Complications Fewer events Conventional therapy RR=1.45 0.010
Bleeding Risk Lower risk LMWH RR=4.58 0.020
Filter Lifespan Longer duration Anticoagulant-free MD=-10.59 hours <0.0001
Circuit Clotting 1/22 treatments ECCO2R-CRRT combination 4.5% clotting rate --
Hyperkalemia Dose-dependent -- Monitor with doses >20 mg/h --

Safety Profile and Adverse Event Management

Bleeding Risk and Hematological Effects

This compound mesylate demonstrates a favorable bleeding risk profile compared to other anticoagulants, which constitutes its primary advantage in high-risk populations. The 2022 meta-analysis established that NM significantly reduces bleeding complications compared to conventional therapies, particularly LMWH. Clinical monitoring should include regular assessment of activated partial thromboplastin time (APTT), prothrombin time (PT), and fibrinogen levels. Importantly, a 2025 case series reported no statistically significant differences in APTT and PT after treatment compared to before treatment when NM was used in ECCO2R-CRRT, confirming its minimal systemic anticoagulant effect. However, post-filter APTT values are typically prolonged (average 106.5±4.6 seconds in one case), indicating effective regional anticoagulation within the circuit.

Despite its favorable bleeding profile, NM requires careful dose adjustment in high-risk scenarios. For patients with active bleeding, recent surgery, cerebral hemorrhage, or severe coagulopathy (APTT>60s, PT-INR>2.0, platelets<100,000/μL), lower initial doses (10-15 mg/hour) are recommended. The drug should be immediately discontinued in cases of life-threatening hemorrhage, with the understanding that its short half-life results in rapid reversal of anticoagulant effects. For minor bleeding, dose reduction by 5-10 mg/hour is typically sufficient, coupled with increased monitoring of coagulation parameters and circuit patency.

Hyperkalemia and Other Adverse Effects

Hyperkalemia represents the most frequently reported metabolic adverse effect of NM, occurring through several mechanisms. The drug's metabolites, particularly 6-amidino-2-naphthol (AN), inhibit amiloride-sensitive sodium channels in the collecting duct of nephrons, reducing potassium secretion. Additionally, both NM and its metabolites suppress erythrocyte potassium influx by inhibiting Na-K ATPase-dependent pathways. A 2024 observational study reported a dose-dependent relationship between NM infusion and hyperkalemia, with increased incidence at doses exceeding 20 mg/hour. Management strategies include regular potassium monitoring (every 4-6 hours during initiation), use of potassium-free or low-potassium dialysate solutions, and implementation of potassium-binding resins in susceptible patients.

Other notable adverse effects include allergic reactions and hepatic abnormalities. Hypersensitivity reactions, though rare, have been reported and necessitate immediate discontinuation. Transient elevation of liver enzymes (AST/ALT) may occur, particularly at higher doses, requiring periodic monitoring. A 2021 randomized controlled trial protocol for COVID-19 patients excluded those with significant hepatic impairment (Child-Pugh B or C cirrhosis or ALT/AST >5 times upper limit of normal), suggesting caution in this population. Drug-induced hepatitis is a rare but serious complication that typically resolves upon discontinuation. In patients receiving prolonged NM infusion (>7 days), weekly liver function tests are recommended.

Practical Administration Protocols

Preparation and Administration Guidelines

This compound mesylate requires appropriate reconstitution and dilution prior to administration. For blood purification procedures, NM is typically prepared as a stock solution of 50 mg in 500 mL of 0.9% saline (concentration: 0.1 mg/mL), though some institutions prefer higher concentrations for fluid-restricted patients. The solution should be inspected for particulate matter or discoloration before use. NM is administered as a continuous infusion into the extracorporeal circuit, typically into the arterial line post-pump and pre-filter to maximize anticoagulant effect within the circuit while minimizing systemic exposure. An infusion pump must be used to ensure accurate delivery.

Protocols for initial dosing and titration should incorporate patient-specific factors. For most blood purification modalities, initiation at 20 mg/hour is recommended, with subsequent adjustment based on circuit clotting and bleeding parameters. If excessive clotting occurs (evidenced by visible fibrin strands, increased transmembrane pressure, or decreased filter efficacy), the dose should be increased by 5-10 mg/hour increments. Conversely, if minor bleeding occurs or coagulation parameters become excessively prolonged, reduction by 5-10 mg/hour is warranted. For severe bleeding, immediate discontinuation is necessary, though the short half-life typically results in rapid reversal of anticoagulation. A 2025 predictive model recommended incorporating oral anticoagulant use, dry body weight, age, and hemoglobin levels into dosing decisions to optimize efficacy and safety.

Monitoring Parameters and Circuit Management

Comprehensive monitoring during NM-assisted blood purification includes both circuit performance indicators and patient physiological parameters. Circuit monitoring should include hourly assessment of pre- and post-filter pressures, transmembrane pressure, and visual inspection for clot formation in the drip chambers and circuit lines. The dialyzer should be examined regularly for fibrin strand formation or darkening, which indicate early clotting. Patient monitoring should include vital signs, bleeding signs (from puncture sites, mucous membranes, gastrointestinal tract), and laboratory parameters (hemoglobin, platelets, APTT, PT, fibrinogen, potassium, and liver function tests).

A standardized clotting assessment scale should be employed to maintain objective monitoring. One validated scoring system includes:

  • Score 0: No clotting or a few fibrin clots
  • Score I: Less than 10% fibrin clots or clustered fibrin clots
  • Score II: Less than 50% fibrin clots or severe clotting
  • Score III: More than 50% fibrin clots, significantly elevated venous pressure, or requires replacement of the dialyzer

Scores of II or higher typically warrant dose increase or circuit change. For patients receiving prolonged therapy (>72 hours), periodic filter changes are recommended even in the absence of significant clotting to maintain efficacy. Additionally, circuits should be routinely flushed with saline during prolonged treatments (every 8-12 hours) to assess clot burden and maintain patency, though this practice must be balanced against the risk of interrupting therapy in critically ill patients.

Visual Representation of Mechanisms and Protocols

This compound Anticoagulation Mechanism Diagram

The following Graphviz diagram illustrates NM's inhibition points within the coagulation cascade and its metabolic pathway:

Diagram 1: this compound's Mechanisms of Action - This diagram illustrates the key inhibition points of this compound in the coagulation cascade, its metabolic pathway, and its antiviral mechanism against SARS-CoV-2.

Clinical Implementation Workflow

The following Graphviz diagram outlines the clinical decision pathway for NM administration in blood purification:

G Start Patient Requires Blood Purification with Anticoagulation BleedingRisk Assess Bleeding Risk (Active bleeding, recent surgery, coagulation parameters, platelets) Start->BleedingRisk Decision1 High Bleeding Risk? BleedingRisk->Decision1 LowRiskPath Consider citrate or heparin per institutional protocol Decision1->LowRiskPath No HighRiskPath This compound Indicated Decision1->HighRiskPath Yes Modality Select Blood Purification Modality HighRiskPath->Modality CKRT CKRT: Initial dose 20 mg/h Modality->CKRT CKRT IHD Intermittent HD: Initial dose 20-50 mg/h Modality->IHD Intermittent HD ECCO2R ECCO2R + CRRT: Initial dose 50 mg/h Modality->ECCO2R ECCO2R Monitoring Initiate Therapy with Monitoring CKRT->Monitoring IHD->Monitoring ECCO2R->Monitoring ClottingAssess Assess Circuit Clotting (Visual inspection, pressure monitoring) Monitoring->ClottingAssess Decision2 Adequate Anticoagulation? ClottingAssess->Decision2 DoseIncrease Increase dose by 5-10 mg/h Max: 50 mg/h Decision2->DoseIncrease Excessive clotting DoseDecrease Decrease dose by 5-10 mg/h or discontinue if severe Decision2->DoseDecrease Bleeding Maintain Maintain current dose Decision2->Maintain Adequate LabMonitor Monitor Laboratory Parameters: - Potassium (q4-6h initially) - APTT/PT (pre/post treatment) - Platelets, fibrinogen - Liver enzymes (weekly) DoseIncrease->LabMonitor DoseDecrease->LabMonitor Maintain->LabMonitor End Continue Through Treatment Duration LabMonitor->End

Diagram 2: Clinical Implementation Workflow for this compound in Blood Purification - This diagram outlines the step-by-step clinical decision pathway for patient selection, dosing by modality, and monitoring parameters during this compound administration.

Conclusion

This compound mesylate represents a valuable anticoagulant option for blood purification therapies, particularly in patients with elevated bleeding risk. Its favorable safety profile, short half-life, and dual anticoagulant-antiviral properties make it especially suitable for complex critically ill patients, including those with COVID-19. The documented reductions in mortality and bleeding complications compared to conventional anticoagulants, coupled with its effective extension of filter life, support its inclusion in blood purification protocols. Ongoing research continues to refine dosing strategies and expand applications to novel extracorporeal support modalities.

The successful implementation of NM anticoagulation requires attention to patient-specific factors, systematic monitoring protocols, and prompt dose adjustment based on circuit performance and bleeding parameters. Future directions include the validation of predictive dosing models, exploration of combination therapies with other anticoagulants, and further investigation of its antiviral effects in COVID-19 and other viral illnesses requiring blood purification support.

Detailed Protocol: LC-MS/MS Analysis of Nafamostat in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following section provides a step-by-step procedure for quantifying Nafamostat in rat plasma using solid-phase extraction (SPE) and LC-MS/MS analysis [1] [2].

Materials and Reagents
  • Analyte: this compound (6′-amidino-2-naphthyl 4-guanidinobenzoate)
  • Internal Standard (IS): 13C6-nafamostat
  • Plasma Sample: Rat plasma (or other biological matrix)
  • SPE Cartridges: Appropriate sorbent for polar compounds (e.g., Oasis MCX, used in the cited study)
  • Solvents: HPLC-grade or higher Methanol, Acetonitrile, Water, Formic Acid
  • Solutions:
    • Washing Solution: 0.1% Aqueous Formic Acid
    • Elution Solution: Methanol
  • Equipment: LC-MS/MS system, centrifuge, vortex mixer, SPE vacuum manifold.
Sample Preparation: Solid-Phase Extraction
  • Step 1: Precipitation - Add 200 µL of acetonitrile to a 100 µL aliquot of rat plasma sample. Vortex mix for 10 seconds [1].
  • Step 2: Centrifugation - Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet precipitated proteins [1].
  • Step 3: SPE Conditioning - Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent dry out [1].
  • Step 4: Sample Loading - Load the clear supernatant from Step 2 onto the conditioned SPE cartridge [1].
  • Step 5: Washing - Wash the cartridge with 1 mL of 0.1% aqueous formic acid to remove unwanted polar impurities [1].
  • Step 6: Elution - Elute this compound and the IS with 1 mL of methanol into a clean collection tube [1].
  • Step 7: Evaporation and Reconstitution - Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of mobile phase initial composition, vortex mix thoroughly, and transfer to an LC vial for analysis [1].

This optimized SPE protocol resulted in an average extraction recovery of over 82.58% for this compound and 75.28% for the internal standard, effectively minimizing matrix effects [1].

LC-MS/MS Analysis Conditions

The table below summarizes the key parameters for the liquid chromatography and mass spectrometry analysis.

Parameter Specification
LC System Liquid Chromatography system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water [1]
Mobile Phase B 0.1% Formic acid in acetonitrile [1]
Gradient Program Time (min)/%B: 0/10, 0.5/10, 1.5/90, 2.5/90, 2.6/10, 4.0/10
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

| MRM Transitions | this compound: m/z 174.4 → 165.8 13C6-Nafamostat (IS): m/z 177.4 → 168.9 [1] [2] | | Retention Time | ~1.17 minutes [1] [2] |

The following diagram illustrates the complete analytical workflow from sample to result:

workflow start Plasma Sample (100 µL) step1 Protein Precipitation with 200 µL ACN start->step1 step2 Centrifuge 13,000 rpm, 10 min step1->step2 step3 Collect Supernatant step2->step3 step4 SPE: Condition, Load, Wash step3->step4 step5 SPE: Elute with Methanol step4->step5 step6 Evaporate & Reconstitute step5->step6 step7 LC-MS/MS Analysis step6->step7 end Quantification step7->end

Method Validation Summary

The developed LC-MS/MS method was fully validated for the bioanalysis of this compound. Key performance characteristics are summarized below.

Validation Parameter Result Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.5 ng/mL [1] [2] Signal-to-noise >5, Accuracy & Precision ±20%
Linearity Range 0.5 - 200 ng/mL [1] Correlation coefficient (r²) > 0.99
Accuracy Not explicitly stated Typically 85-115%
Precision Not explicitly stated CV ≤15% (≤20% at LLOQ)

| Extraction Recovery | >82.58% (this compound) >75.28% (IS) [1] | Consistent and reproducible | | Matrix Effect | Minimized by optimized SPE [1] | No significant suppression/enhancement |

Application Notes & Critical Factors for Success

  • Stability is Paramount: this compound contains an ester bond that is rapidly hydrolyzed by esterases present in plasma. Maintaining samples on ice and processing them immediately after collection is critical to prevent pre-analytical degradation [1] [2].
  • SPE over Other Techniques: Protein precipitation and liquid-liquid extraction were found to be inadequate, leading to significant matrix effects and poor recovery. The optimized SPE protocol is essential for clean extracts and reliable results [1] [2].
  • Importance of Stable Isotope IS: Using 13C6-nafamostat as the internal standard effectively corrects for variability during sample preparation and ionization in the mass spectrometer, improving accuracy and precision [1].
  • pH Control in Elution: The study found that the pH of the eluting solvent significantly impacted the peak response. Elution with pure methanol provided the greatest and most consistent recovery [1].

Pharmacokinetic Application

This validated method was successfully applied to characterize the pharmacokinetics of this compound in rats. Key findings confirmed its challenging pharmacokinetic profile [1] [2]:

  • Short Elimination Half-life (t₁/₂): Approximately 1.39 hours after intravenous administration (2 mg/kg).
  • Low Oral Bioavailability (F): Only 0.95% - 1.59% when administered orally in solution, highlighting significant first-pass metabolism and/or degradation in the GI tract.

Future Perspectives in Formulation

The very short half-life and low oral bioavailability present major clinical challenges. Recent research efforts are exploring novel formulation strategies to overcome these limitations:

  • Immediate-Release Tablets: A 2022 study developed an immediate-release tablet formulation of this compound Mesylate. In a monkey pharmacokinetic study, the tablet showed a significantly longer half-life during oral administration and approximately 25% higher bioavailability compared to an oral solution, demonstrating the potential of formulation engineering [3].
  • Liposomal Formulations: For targeted delivery, particularly for COVID-19 treatment, this compound has been encapsulated in targeted liposomes. These formulations protect the drug, enhance its stability in aqueous solution, and promote accumulation in the lungs following intranasal administration, which could be a promising strategy for respiratory viral infections [4].

References

Comprehensive Application Notes and Protocols: Nafamostat Dosing in Critically Ill Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nafamostat mesylate (NM) is a synthetic, broad-spectrum serine protease inhibitor with a remarkably short plasma half-life of approximately 8 minutes [1] [2]. This pharmacokinetic profile makes it particularly advantageous for extracorporeal anticoagulation in critically ill patients, as it provides effective circuit anticoagulation while minimizing systemic bleeding risk [2] [3]. This compound's mechanism involves potent inhibition of multiple serine proteases in the coagulation cascade, including thrombin (Factor IIa), Factor Xa, and Factor XIIa, along with effects on the complement system and platelet aggregation [4] [2]. Beyond its anticoagulant applications, research indicates potential therapeutic benefits in COVID-19 treatment through inhibition of transmembrane protease serine 2 (TMPRSS2), which blocks viral cellular entry [5] [6], and neuroprotective effects in cerebral ischemia models through modulation of inflammatory signaling cascades and reduction of blood-brain barrier disruption [7].

Clinical Dosing Evidence and Efficacy Data

Dosing Range and Filter Lifespan

Current evidence from observational studies demonstrates that this compound mesylate is typically administered within a dose range of 5-40 mg/hour during continuous renal replacement therapy (CRRT), with most studies reporting mean doses between 15-20 mg/hour [4] [1]. The relationship between dosing and circuit filter lifespan appears complex, with one large two-center study (n=269) finding no significant dose-response relationship between this compound dosage (5-30 mg/hour) and filter life after adjustment for bleeding risk and hemodialysis modality [1].

Table 1: this compound Dosing and Filter Lifespan in Clinical Studies

Study Design Patients Dose Range (mg/h) Median Filter Lifespan (hours) Comparative Group
Retrospective Cohort [4] 31 Not specified 23.4 RCA: 29.6 hours
Two-center Observational [1] 269 5-30 (mean 15.8) 18.3 Single group study
Observational Study [8] 39 0.4 mg/kg/h (loading) + 0.4 mg/kg/h maintenance 25.5 Sodium citrate: 28.5 hours
Comparative Efficacy and Safety

When compared to regional citrate anticoagulation (RCA), this compound demonstrates a shorter filter lifespan but potentially superior metabolic safety profile. A recent retrospective single-center study (n=81) found RCA was associated with significantly longer filter survival (29.6 vs. 23.4 hours, p=0.02) and lower risk of circuit failure (HR=0.44, p=0.03) [4] [9]. However, this compound showed favorable trends for reduced incidence of severe metabolic alkalosis (16.1% vs. 36.0%, p=0.09) and hypocalcemia (9.7% vs. 26.0%, p=0.13) compared to RCA [4]. A systematic review and meta-analysis of 11 studies demonstrated that this compound significantly reduced bleeding complications compared to low-molecular-weight heparin (RR=4.58, p=0.020) and anticoagulant-free circuits (MD=-10.59, p<0.0001) [3].

Table 2: Safety and Efficacy Outcomes from Comparative Studies

Outcome Measure This compound Regional Citrate Anticoagulation Statistical Significance
Filter Lifespan (hours) [4] 23.4 29.6 p = 0.02
Unplanned Circuit Cessation [4] 52.3% 39.1% p = 0.03
Severe Metabolic Alkalosis [4] 16.1% 36.0% p = 0.09
Hypocalcemia [4] 9.7% 26.0% p = 0.13
Bleeding Risk vs. LMWH [3] Reference RR = 4.58 p = 0.020

Detailed Experimental Protocols

Protocol for CRRT Anticoagulation

Circuit Preparation and Initial Dosing:

  • Circuit Priming: Pre-flush the CRRT circuit with 1000 mL of saline containing 5000 U of heparin before patient connection [8].
  • Loading Dose: Administer an initial loading dose of 0.4 mg/kg of this compound mesylate before treatment initiation [8].
  • Maintenance Infusion: Initiate continuous infusion at 20-40 mg/hour (0.4 mg/kg/h) into the pre-filter circuit line [4] [8]. Begin at the lower end of this range for patients with elevated bleeding risk.

Monitoring and Dose Titration:

  • Anticoagulation Monitoring: Monitor post-filter activated clotting time (ACT) with a target of 160-200 seconds [4]. Alternatively, use activated partial thromboplastin time (APTT) monitoring if ACT is unavailable.
  • Dose Adjustment: Titrate the infusion rate in increments of 5-10 mg/hour based on ACT values and visual inspection of the circuit for clot formation [4].
  • Treatment Discontinuation: Cease this compound infusion immediately upon completion of CRRT due to its short half-life (8 minutes) [1] [2].
Protocol for Anti-inflammatory Applications

For experimental investigations of this compound's anti-inflammatory effects:

  • In Vitro Models: Prepare this compound solutions in dimethyl sulfoxide (DMSO) at 10 mM stock concentration, then dilute in cell culture medium to working concentrations (typically 1-100 μM) for studies of inflammatory cytokine suppression [7] [2].
  • Animal Models of Inflammation: For rodent studies, administer via continuous intravenous infusion at 0.1-0.2 mg/kg/h following a 0.5 mg/kg bolus dose to maintain stable plasma concentrations [7].
  • Endpoint Assessment: Quantify treatment effects by measuring inflammatory markers (TNF-α, IL-6, IL-1β) and performing histopathological analysis of target tissues [7].

Safety and Adverse Event Management

This compound is generally well-tolerated but requires monitoring for several potential adverse effects:

  • Hyperkalemia: Monitor serum potassium levels every 6-8 hours during infusion, as this compound may inhibit potassium secretion in collecting ducts [2]. One study reported pH increases over 24 hours of treatment [1].
  • Bleeding Complications: Although this compound presents lower bleeding risk compared to heparin analogs [3], monitor for signs of overt and occult bleeding, especially in patients with concomitant bleeding risk factors.
  • Anaphylaxis: Rare cases of anaphylaxis have been reported; discontinue immediately if signs of hypersensitivity appear [2].
  • Cytopenias: Monitor complete blood count regularly due to reports of agranulocytosis with prolonged administration [2].

Pharmacokinetic Considerations and Special Populations

This compound undergoes rapid hydrolysis by carboxylesterase and arylesterases in plasma and liver to inactive metabolites (6-amidino-2-naphthol and p-guanidinobenzoic acid), which are renally excreted [5] [2]. This metabolic profile suggests potential drug accumulation in hepatic impairment, though formal dosing recommendations are not established. For pediatric patients, physiologically-based pharmacokinetic (PBPK) modeling suggests weight-based dosing adjustments are necessary to achieve exposures equivalent to adults [5].

G cluster_coagulation Coagulation Cascade Inhibition cluster_other Additional Mechanisms This compound This compound Thrombin Thrombin (IIa) This compound->Thrombin Inhibits FactorXa Factor Xa This compound->FactorXa Inhibits FactorXIIa Factor XIIa This compound->FactorXIIa Inhibits PlateletActivation Platelet Activation This compound->PlateletActivation Inhibits ComplementSystem Complement System This compound->ComplementSystem Modulates KallikreinKinin Kallikrein-Kinin System This compound->KallikreinKinin Modulates TMPRSS2 TMPRSS2 Inhibition This compound->TMPRSS2 Inhibits InflammatoryCytokines Inflammatory Cytokines This compound->InflammatoryCytokines Reduces Fibrin Fibrin Thrombin->Fibrin Formation FactorXa->Thrombin Activation IntrinsicPathway IntrinsicPathway FactorXIIa->IntrinsicPathway Initiation ThrombusFormation ThrombusFormation PlateletActivation->ThrombusFormation Promotion ViralEntry ViralEntry TMPRSS2->ViralEntry Blocks SARS-CoV-2 Inflammation Inflammation InflammatoryCytokines->Inflammation Reduction

Diagram 1: Multimodal mechanism of action of this compound mesylate. The drug simultaneously targets multiple serine proteases across coagulation, inflammatory, and viral entry pathways.

Conclusion and Future Directions

This compound mesylate represents a valuable anticoagulant option for critically ill patients undergoing extracorporeal circulation, particularly those with elevated bleeding risk. The available evidence supports its favorable safety profile regarding bleeding complications compared to heparin-based anticoagulants, though with potentially shorter filter lifespan than regional citrate anticoagulation. Current dosing recommendations of 20-40 mg/hour (or 0.4 mg/kg/h) should be individualized based on patient-specific factors including bleeding risk, metabolic considerations, and circuit characteristics. Future multi-center randomized controlled trials with standardized dosing protocols are needed to establish optimal dosing strategies and further clarify this compound's position in the CRRT anticoagulation algorithm. Additionally, emerging applications in inflammatory conditions and viral infections warrant further investigation to fully elucidate this compound's therapeutic potential.

References

Nafamostat Stability: Core Challenges & Handling Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat is highly unstable in biological samples due to its ester structure, which is rapidly hydrolyzed by esterases present in blood and plasma. The major products are 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid (p-GBA) [1] [2] [3]. The table below summarizes the key stability findings.

Stability Factor Key Findings Quantitative Data
Whole Blood Stability Degradation begins immediately after blood draw. Stability is highly dependent on anticoagulant and temperature [4]. Stable for up to 3 hours in NaF/KOx tubes at 4°C prior to centrifugation [4].
Plasma Stability (post-centrifugation) Degradation continues in processed plasma, even at low autosampler temperatures [4]. Degrades at a rate of 4.7 ± 0.7% per hour in the autosampler at 4°C [4].
Infusion Solutions More stable in intravenous infusion bags than in biological matrices [4]. Reported to be stable at room temperature for 24 hours [4].
Primary Cause of Instability Enzymatic hydrolysis by esterases (e.g., carboxylesterase) in blood/plasma [5] [1]. Plasma half-life can be as short as 5-8 minutes in vivo [6] [7] [3].

Recommended Protocols for Sample Handling

Adhering to the following protocols is critical for obtaining viable sample concentrations.

Blood Collection and Immediate Handling

The goal is to inhibit esterase activity and slow hydrolysis immediately upon sample collection.

  • Recommended Anticoagulant Tube: Sodium Fluoride/Potassium Oxalate (NaF/KOx). Sodium fluoride is an esterase inhibitor [4].
  • Critical Temperature Control: Keep the collected blood sample chilled at 4°C immediately after draw [4].
  • Processing Timeframe: Centrifuge the blood sample to separate plasma within 3 hours of collection [4].

The following workflow outlines the complete sample handling procedure based on these recommendations:

Start Start Blood Sample Collection Tube Use NaF/KOx Tube (Sodium Fluoride/Potassium Oxalate) Start->Tube Chill Chill Sample at 4°C Tube->Chill Process Centrifuge to Separate Plasma Chill->Process Degrade Sample Degradation Chill->Degrade Delayed processing Room temperature TimeLimit Complete Within 3 Hours Analyze Analyze Plasma Sample Process->Analyze

Plasma Sample Analysis and Storage

Once plasma is separated, instability remains a concern.

  • Rapid Analysis: Analyze extracted plasma samples as quickly as possible.
  • Monitor Autosampler Degradation: Be aware that samples in the LC autosampler at 4°C will still degrade significantly over time (~5% per hour) [4]. This should be factored into batch sequence planning.
  • Sample Extraction: Use Solid Phase Extraction (SPE) for plasma sample preparation. Protein precipitation with acetonitrile or methanol leads to significant matrix effects and is not recommended [1] [8]. An optimized SPE method uses a washing solvent of 0.1% aqueous formic acid and an eluting solvent of methanol, providing an average extraction recovery of over 82% [1].

Analytical Method Considerations

The chemical properties of this compound make its bioanalysis challenging.

  • Challenge: this compound is highly polar, leading to poor retention on reverse-phase chromatography columns and potential interference from the matrix [1].
  • Recommended Solution: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for sensitive and specific quantification [1] [8].
  • Internal Standard: Use a stable isotope-labeled internal standard like 13C6-nafamostat to improve accuracy [1] [8].
  • Reported Sensitivity: A lower limit of quantification (LLOQ) of 0.5 ng/mL in rat plasma has been achieved with an optimized LC-MS/MS method [1] [8].

❋ Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in plasma? this compound contains an ester bond in its structure, which is a primary target for hydrolysis by carboxylesterases and other esterases that are abundant in blood and plasma [5] [1] [2].

Q2: Can I use EDTA or heparin tubes for blood collection? The cited research indicates that viable samples are specifically obtained using blood collection tubes with sodium fluoride [4]. Tubes without esterase inhibitors (like plain EDTA or heparin tubes) are likely to result in rapid degradation and are not recommended.

Q3: What are the main degradation products of this compound? The primary degradation products are 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid (p-GBA) [1] [2] [3]. Note that p-GBA is also considered a pharmacologically active moiety for some indications [5].

Q4: Is this compound stable in infusion solutions for in vitro studies? Yes, this compound infusion solutions have been reported to be stable at room temperature for at least 24 hours, which is less problematic than stability in biological matrices [4].

References

Nafamostat analytical method development challenges

Author: Smolecule Technical Support Team. Date: February 2026

Systematic Development using QbD

A major challenge is moving away from traditional, empirical testing to a more systematic framework. Quality by Design (QbD) is a modern, science-based approach that proactively builds quality into the analytical method rather than just testing for it at the end [1].

The core workflow and challenges of implementing QbD for a method like Nafamostat analysis can be summarized as follows:

G Start Define Analytical Target Profile (ATP) A Identify Critical Method Attributes (CMAs) Start->A B Risk Assessment & DoE A->B C Establish Method Design Space B->C Challenge1 Challenge: Complex Parameter Interactions B->Challenge1 D Develop Control Strategy C->D Challenge2 Challenge: Short Half-Life Management C->Challenge2 E Continuous Monitoring D->E Challenge3 Challenge: Regulatory Scrutiny D->Challenge3

The workflow above highlights key stages where challenges occur. The following table details specific obstacles and potential mitigation strategies [1].

Challenge Impact on Method Development QbD-Based Mitigation Strategy
Complex Parameter Interactions Non-linear effects; difficult to identify optimal conditions using one-factor-at-a-time (OFAT) approach [1]. Use Design of Experiments (DoE) for multivariate analysis to model interactions and build a robust design space [1].
Short Half-Life (5-8 minutes) Sample stability is critical; method must be rapid to avoid analyte degradation before analysis [2]. Define sample stability as a Critical Method Attribute (CMA); use risk assessment to control storage time, temperature, and sample preparation speed [1].
Defining a Control Strategy Ensuring method remains robust over time and across different labs/instruments is difficult [1]. Implement a lifecycle approach with Continuous Method Monitoring and pre-defined control plans for key parameters [1].

Critical Factors for Dosing and Analysis

Developing a predictive model for this compound dosing in hemodialysis highlights patient-specific variables that are also critical for robust analytical method development [2]. The research identified several key factors that significantly influence the effective dose, underscoring the complexity of handling this compound.

The relationships between these critical factors and the required this compound dose can be visualized as follows:

G cluster_positive Factors Increasing Dose cluster_negative Factors Decreasing Dose This compound This compound BodyWeight Dry Body Weight BodyWeight->this compound Higher Hemoglobin Hemoglobin Level Hemoglobin->this compound Higher Anticoagulant Oral Anticoagulant Use Anticoagulant->this compound Presence of Age Age Age->this compound Higher

The following table quantifies the impact of these key factors based on a clinical study, providing concrete data for understanding method variability [2].

Factor Impact on this compound Dose Quantitative Effect (from Multivariable Linear Regression)
Oral Anticoagulant Use Significantly lowers required dose [2]. Coefficient: -14.20 mg/h (95% CI: -18.28 to -10.12; P < 0.001) [2].
Dry Body Weight Increases required dose [2]. Coefficient: 0.15 mg/h (95% CI: 0.09 to 0.22; P < 0.001) [2].
Age Slightly lowers required dose [2]. Coefficient: -0.13 mg/h (95% CI: -0.19 to -0.08; P < 0.001) [2].
Hemoglobin Level Increases required dose [2]. Coefficient: 1.13 mg/h (95% CI: 0.51 to 1.76; P < 0.001) [2].

Frequently Asked Questions

Q1: What is the single most critical parameter to control in a this compound analytical method? While parameters like mobile phase composition are vital, sample stability is paramount due to this compound's extremely short half-life (5-8 minutes) [2]. Your method development must rigorously define and control the time between sample collection, preparation, and analysis.

Q2: How can I make my analytical method more robust and scalable? Adopt a Quality by Design (QbD) framework. Systematically define your Analytical Target Profile (ATP), use Design of Experiments (DoE) to understand how input variables affect results and establish a controlled design space. This science-based approach is favored by regulators and reduces the risk of failure during tech transfer or scale-up [1].

Q3: Our method works in research but fails in a quality control (QC) environment. Why? This is a classic symptom of an empirically developed method. The method may be operating in a "method operable design region" that is too narrow. The solution is to characterize the method's robustness using a QbD approach, formally establishing a design space that defines the ranges within which method parameters can vary without impacting the results [1].

References

Factors Influencing Nafamostat Dose & Filter Lifespan

Author: Smolecule Technical Support Team. Date: February 2026

Factor / Variable Direction of Effect Quantitative Relationship / Notes Clinical / Research Context
Oral Anticoagulant Use Lower Dose Coefficient: -14.20 mg/h [1] Associated with significantly lower Nafamostat dose requirements [1].
Patient Age Lower Dose Coefficient: -0.13 mg/h per year [1] Older age is associated with a lower required dose [1].
Dry Body Weight Higher Dose Coefficient: +0.15 mg/h per kg [1] Higher body weight is associated with a higher required dose [1].
Hemoglobin Level Higher Dose Coefficient: +1.13 mg/h per g/dL [1] Higher hemoglobin is associated with a higher required dose [1].
Target aPTT (ECMO) Dose Adjustment Target range: 40-80 seconds [2] [3] Dose is titrated to achieve this target in the ECMO circuit [2] [3].
Starting Dose (HD) Baseline Average effective dose: 21.90 ± 6.82 mg/h [1] Derived from patients without dialyzer clotting [1].
Starting Dose (ECMO) Baseline 15 mg/h (without a bolus) [2] [3] Prospectively studied starting point for ECMO patients [2] [3].
Filter Lifespan (CRRT) Outcome This compound (10 mg/h): 31.7±24.1 days vs. No anticoagulation: 19.5±14.9 days [3] This compound significantly prolongs filter lifespan in patients with high bleeding risk [3].

Key Experimental Protocols for Dose Optimization

For researchers designing studies, here are methodologies from recent publications.

Protocol Aspect Hemodialysis (HD) Dose-Finding [1] ECMO PK/PD Modeling [2] [3] CRRT Filter Lifespan [3]
Study Design Retrospective multi-center analysis Prospective clinical PK/PD study Retrospective cohort study
Participants HD patients with bleeding risk Adults on VV- or VA-ECMO CRRT patients with high bleeding risk
Intervention This compound infusion during HD This compound continuous infusion (start: 15 mg/h) This compound at 10 mg/h vs. no anticoagulant
Data Collection Medical records, clotting scores, lab data Paired blood samples (central vein & ECMO circuit) Filter survival time, transfusion frequency
Key Metrics Clotting score; Dose prediction model NM concentration; aPTT; PK/PD model parameters Filter lifespan in days; bleeding events
Analysis Method Multivariable linear regression, bootstrapping Nonlinear mixed-effects modeling Comparative statistics (e.g., t-test)

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter in your research.

FAQ 1: My in vitro model shows inconsistent anticoagulant effects. What could be the reason?

  • Consider the half-life: this compound has an extremely short half-life (approximately 5–8 minutes) [1] [3]. In a flow system, ensure the infusion point is correct and the flow rate is high enough to maintain a stable concentration within the circuit. The rapid degradation could lead to inconsistent effects if not properly accounted for.
  • Confirm the mechanism: Remember that this compound is a serine protease inhibitor that inhibits factors XIIa, Xa, and thrombin [1]. Its effect is more targeted compared to heparin. Validate your assay's sensitivity to this specific mechanism.

FAQ 2: How can I translate findings from an ECMO model to a hemodialysis model?

  • Focus on compartmental PK/PD: A key study found that the pharmacodynamic (PD) parameters of this compound are significantly different between the systemic circulation and the extracorporeal circuit itself [2] [3]. For example, the concentration needed for half-maximal effect (IC50) was 350 μg/L in the patient's blood but 581 μg/L in the ECMO circuit [2] [3].
  • Action: Any predictive model you develop must account for the specific compartment (patient vs. circuit) from which your efficacy measurements (like aPTT) are taken.

FAQ 3: What are the critical patient variables to control for in a clinical study on filter lifespan?

  • Prioritize these factors: Multivariable analyses show that oral anticoagulant use, age, dry body weight, and hemoglobin level are significant predictors of the required this compound dose [1]. Failing to stratify or adjust for these variables in your study population can confound your results regarding optimal dosing and filter lifespan.
  • Monitor comorbidities: Patients with active cancer or autoimmune diseases may also influence dosing needs and should be carefully documented [1].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate this compound's mechanism and a generalized experimental workflow for dose-optimization studies.

mechanism Mechanism of this compound as a Serine Protease Inhibitor This compound This compound SerineProteases Serine Proteases (Factor XIIa, Xa, Thrombin) This compound->SerineProteases Inhibits Coagulation Coagulation Cascade SerineProteases->Coagulation Activates Clotting Circuit Clotting Coagulation->Clotting Leads to

workflow General Workflow for this compound Dose-Optimization Studies Start Define Study Population & Clinical Context (e.g., HD, ECMO, CRRT) A Administer Standardized This compound Regimen Start->A B Collect Paired Samples: Systemic & Circuit A->B C Measure Outcomes: - aPTT/Clotting Score - Filter Lifespan - Bleeding Events B->C D Gather Patient Covariates (Weight, Age, Hb, Concomitant Meds) C->D E Perform Statistical/ PK-PD Modeling D->E End Derive Optimized Dosing Model E->End

References

Understanding Nafamostat-Induced Hyperkalemia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism by which Nafamostat causes hyperkalemia? A: this compound-induced hyperkalemia is primarily a result of reduced renal potassium excretion. This occurs because metabolites of this compound, particularly p-guanidinobenzoic acid (PGBA), directly inhibit the amiloride-sensitive sodium channel (ENaC) on the apical membrane of cells in the cortical collecting duct (CCD) of the kidney [1] [2].

  • Normal Process: ENaC reabsorbs sodium from the urine into the cell. This creates a negative charge in the tubule lumen, which drives the secretion of potassium into the urine via potassium channels [1] [2].
  • With this compound: Metabolites block ENaC, reducing sodium reabsorption. This diminishes the electrical gradient necessary for potassium secretion, leading to potassium retention and hyperkalemia [1] [2]. The following diagram illustrates this mechanism:

G Start This compound Administration Metabolism Metabolized to p-guanidinobenzoic acid (PGBA) Start->Metabolism Action PGBA acts on Cortical Collecting Duct (CCD) Metabolism->Action Block Inhibits Epithelial Sodium Channels (ENaC) Action->Block Effect1 Reduced Sodium (Na+) Reabsorption Block->Effect1 Effect2 Reduced Lumen-Negative Electrical Gradient Effect1->Effect2 Outcome Inhibition of Potassium (K+) Secretion Effect2->Outcome Hyperkalemia Hyperkalemia Outcome->Hyperkalemia

Clinical Incidence & Risk Factors

Q: How frequently does hyperkalemia occur, and what are the key risk factors? Clinical studies, particularly in COVID-19 patients, show a higher incidence of hyperkalemia with this compound compared to its use in pancreatitis.

Table 1: Incidence of this compound-Induced Hyperkalemia

Patient Population Reported Incidence Source / Context
Patients with COVID-19 47% (21 of 45 patients) [3]
Patients with COVID-19 Observed in 4 consecutive cases Case Series [4]
Patients with Disseminated Intravascular Coagulation (DIC) 4.75% Manufacturer's Data [4]
Patients with Pancreatitis 0.19% Manufacturer's Data [4]

Table 2: Key Risk Factors and Management Guidance

Factor Details & Clinical Evidence Management Implication
Duration of Infusion A significant independent risk factor. The risk increases with time, with a cut-off of 6 days identified for heightened risk [3]. Limit the duration of this compound administration when possible. Closely monitor serum K+ levels, especially beyond 5-6 days of therapy [3].
Underlying Renal Impairment No patients in the case series had pre-existing chronic kidney disease, yet severe hyperkalemia developed [4]. Exercise extreme caution. The risk is present even without overt renal disease, but pre-existing CKD likely increases vulnerability.
Concomitant Medications Drugs that affect potassium homeostasis (e.g., RAAS inhibitors) can compound the risk [4]. Review the patient's medication profile for other hyperkalemia-promoting drugs and adjust if necessary.

Monitoring and Management Strategies

Q: What is the recommended monitoring protocol for patients receiving this compound? A: Based on clinical studies, the following monitoring is advised [4] [3] [5]:

  • Serum Potassium: Check levels within 6 hours of initiating the infusion and then at least daily throughout the treatment course.
  • Urinary Potassium: In cases of rising serum potassium, measuring urinary potassium excretion can help confirm the mechanism. Studies show a decrease in urinary K+ excretion and a low transtubular potassium gradient (TTKG) during this compound infusion [4].

Q: How should hyperkalemia be managed once it occurs? A: Management follows a tiered approach:

  • Initiate Antihyperkalemic Therapy: Standard treatments used in the reported cases included:
    • Reduction of potassium intake [4].
    • Administration of furosemide (a loop diuretic) to promote potassium excretion [4].
    • Glucose-insulin therapy to shift potassium into cells [4].
  • Discontinue this compound: In all reported cases, serum potassium levels normalized after this compound was stopped [4]. This is the most definitive intervention.
  • Consider Alternative Potassium Binders: While not reported in the this compound studies, other agents like Sodium Zirconium Cyclosilicate (SZC) or Patiromer are modern options for treating hyperkalemia [6] [7].

Experimental Design Considerations

Q: What should researchers consider when designing studies involving this compound? A: To ensure subject safety and data quality, protocols should:

  • Pre-define Stopping Rules: Include clear criteria for suspending the this compound infusion based on serum potassium levels (e.g., K+ > 5.5 mEq/L or a rapid rise).
  • Stratify Randomization: In randomized controlled trials, consider stratifying subjects based on baseline renal function and use of RAAS inhibitors to balance these risk factors across study arms.
  • Plan for Concomitant Medications: Establish a protocol for managing hyperkalemia, including the use of diuretics or other agents, to ensure consistent treatment across study sites.
  • Monitor Beyond Infusion: Continue monitoring potassium for a short period after the infusion stops to ensure levels have fully normalized.

References

Frequently Asked Questions: Nafamostat & Circuit Clotting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about managing nafamostat to prevent clotting in the extracorporeal circuit.

  • Q1: What are the most important factors for predicting the correct this compound dose? A recent study developed a model showing that the optimal this compound dose is significantly influenced by several patient-specific factors. The top four features, in order of importance, are [1]:

    • Use of oral anticoagulants (e.g., warfarin, NOACs)
    • Dry body weight
    • Age
    • Hemoglobin level
  • Q2: How does this compound compare to regional citrate anticoagulation? A 2025 single-center retrospective study found that this compound was associated with a significantly lower rate of premature dialysis due to clotting compared to regional citrate anticoagulation (0.84% vs. 5.19% of sessions). The study concluded that this compound provided better efficacy without increasing major bleeding events in high-risk patients [2].

  • Q3: Is this compound effective for anticoagulation beyond hemodialysis? Yes, evidence supports its use in other extracorporeal circuits. A randomized controlled trial demonstrated that this compound significantly prolongs filter patency during Continuous Renal Replacement Therapy (CRRT) in patients at high risk of bleeding. Another study supports its use as a regional anticoagulant in Extracorporeal Membrane Oxygenation (ECMO) for patients with bleeding complications [3] [4].

This compound Dosing Guide & Clinical Evidence

The table below summarizes key quantitative data from recent studies to guide your experimental or clinical protocols.

Aspect Findings Context & Study Details
Average Effective Dose 21.90 ± 6.82 mg/h [1] Dose for effective anticoagulation (no clotting) in chronic hemodialysis. Model based on 308 sessions.

| Key Predictors & Coefficients | Oral Anticoagulant Use: -14.20 mg/h [coefficient] Dry Body Weight: +0.15 mg/h per kg Age: -0.13 mg/h per year Hemoglobin: +1.13 mg/h per g/dL [1] | Multivariable linear regression results. Oral anticoagulant use allows for a much lower this compound dose. | | CRRT Filter Life | Filters >12 hours: Significantly higher with this compound (OR 1.84) [4] | Randomized controlled trial. This compound group used fewer filters overall (2.71 vs. 4.50). | | Clotting Score Definition | Clotted Group: Membrane or vein chamber clotting score ≥2 [1] | Score 2: Intermediate clotting/visible clots. Score 3: Fully clotted circuit/venous chamber obstruction. |

Troubleshooting Workflow: Addressing Circuit Clotting

When facing circuit clotting, a systematic approach to dosing and monitoring is crucial. The following workflow outlines the recommended steps for researchers and clinicians.

G Start Start: Circuit Clotting Detected Assess Assess Clotting & Bleeding Risk Start->Assess Decision1 Excessive Clotting? Assess->Decision1 Decision2 Bleeding Observed? Decision1->Decision2 No Action1 Increase Dose by 12.5 mg/h Decision1->Action1 Yes Action2 Decrease Dose by 12.5 mg/h Decision2->Action2 Yes Monitor Monitor Circuit Status & Patient Bleeding Decision2->Monitor No Action1->Monitor Action2->Monitor Optimize Optimize Patient-Specific Factors (See Table) Monitor->Optimize End Optimal Anticoagulation Optimize->End

Workflow Title: this compound Dosing Adjustment Protocol

This diagram visualizes the step-by-step logic for adjusting this compound based on circuit observations. Key considerations at each stage include [1]:

  • Initial Assessment: Visually inspect the dialysis membrane and vein chamber at the end of the session using a standardized clotting score.
  • Dose Adjustment: The typical adjustment increment is 12.5 mg/h. Adjustments should be made one step at a time, with careful monitoring after each change.
  • Optimization: Incorporate patient-specific variables from the dosing guide table. For instance, a patient on an oral anticoagulant will likely require a significantly lower dose, while a patient with a higher body weight or hemoglobin level may need a higher dose.

Key Takeaways for Researchers

To minimize circuit clotting with this compound, focus on a personalized and proactive approach:

  • Implement a Dosing Model: Use patient-specific factors like oral anticoagulant use, dry body weight, age, and hemoglobin to determine the starting dose, rather than relying on a one-size-fits-all protocol [1].
  • Adopt a Structured Protocol: Follow a clear troubleshooting workflow that directly links visual clotting scores to defined dose adjustments, typically in steps of 12.5 mg/h [1].
  • Validate in Your Setting: While this compound has shown superior efficacy to citrate in some studies [2], its performance can depend on local protocols. Continuous monitoring of your own circuit patency rates is essential.

References

Nafamostat extraction recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is extracting nafamostat from plasma particularly challenging? this compound presents two main challenges: First, it is a highly polar molecule, which leads to poor retention on standard reversed-phase chromatography columns. Second, its ester conjugate is highly unstable and is rapidly hydrolyzed by esterases present in plasma into 6-amidino-2-naphthol and p-guanidinobenzoic acid [1].

  • Q2: Which extraction method is recommended for this compound in plasma? Solid Phase Extraction (SPE) is the recommended method. Research indicates that protein precipitation and liquid-liquid extraction often result in significant matrix effects, poor recovery, and insufficient sensitivity. An optimized SPE method provides superior extraction efficiency and cleaner samples [1].

  • Q3: What is a critical factor for maximizing this compound recovery during SPE? The pH of the eluting solvent is critical. Studies have found that using methanol as an eluting solvent yields the greatest peak response and lowest variability compared to other solvents. The pH of the washing solvent had a less significant impact [1].

Troubleshooting Guide

Problem & Possible Causes Recommended Solutions
Low Recovery

| • Rapid hydrolysis by plasma esterases [1] | • Process plasma samples immediately or use esterase inhibitors. • Optimize sample preparation to be as fast as possible. | | • Inefficient elution from SPE cartridge [1] | • Use methanol as the eluting solvent. • Avoid eluting solvents with high pH. | | Poor Chromatography | | | • Significant matrix effect [1] | • Use SPE instead of protein precipitation to remove interfering compounds. • Use a stable isotope-labeled internal standard (e.g., 13C6-nafamostat) [1]. | | • Poor retention on reversed-phase column [1] | • Optimize the LC mobile phase. Due to its polarity, this compound will have a short retention time. | | Inconsistent Results | | | • Incomplete washing or elution during SPE [1] | • Standardize the SPE protocol. A validated method uses 0.1% aqueous formic acid for washing and methanol for elution [1]. |

Optimized Experimental Protocol: SPE for this compound in Rat Plasma

The following methodology is adapted from a peer-reviewed study that developed a novel LC-MS/MS analysis for this compound [1].

1. Materials and Reagents

  • Analytical Instrument: LC-MS/MS system.
  • SPE Cartridges: Use cartridges suitable for polar compounds.
  • Washing Solvent: 0.1% aqueous formic acid.
  • Eluting Solvent: Pure methanol.
  • Internal Standard: 13C6-nafamostat is recommended [1].

2. Sample Preparation Workflow The extraction process can be visualized as a clear, sequential workflow:

NafamostatSPE Start Load plasma sample spiked with Internal Standard Step1 Load onto SPE cartridge Start->Step1 Step2 Wash with 0.1% Aqueous Formic Acid Step1->Step2 Step3 Elute with Pure Methanol Step2->Step3 Step4 Collect Eluent for LC-MS/MS Analysis Step3->Step4 note Key: Internal Standard (IS) is 13C6-nafamostat note->Step1

3. Key Analytical Parameters from Validated Method This table summarizes the quantitative performance of the published LC-MS/MS method, which can serve as a benchmark for your own work [1].

Parameter Value / Description
LLOQ (Lower Limit of Quantification) 0.5 ng/mL [1]
Retention Time ~1.17 minutes [1]
MRM Transition (this compound) m/z 174.4 → 165.8 [1]
MRM Transition (IS: 13C6-nafamostat) m/z 177.4 → 168.9 [1]
Extraction Recovery Method optimized for high recovery and minimal matrix effect [1]

Key Technical Considerations

  • The Half-Life Consideration: this compound has an extremely short elimination half-life (approximately 8 minutes in some clinical settings) [2]. This underscores why rapid processing and analysis are critical to obtaining accurate concentration measurements that reflect the true in vivo state at the time of sampling.
  • Method Selection is Key: The evidence strongly shows that the choice of extraction method is the most significant factor in successful this compound analysis. Investing time in optimizing the SPE protocol, rather than relying on simpler methods like protein precipitation, will save considerable time and resources in the long run.

References

Nafamostat sample handling and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Storage & Reconstitution

For basic storage and preparation of the compound, follow the guidelines in the table below.

Parameter Solid (Lyophilized Powder) Solution in DMSO Aqueous Solution (e.g., in saline or infusion solutions)
Condition Store desiccated at Room Temperature [1]. Store at 4°C (use within 1 month) or -80°C (use within 6 months) [1]. Stable at room temperature for at least 24 hours [2].
Stability / Shelf Life Stable for 24 months from date of purchase [1] [3]. Aliquot to avoid repeated freeze-thaw cycles [1]. Rapid degradation expected in biological fluids; use immediately for experiments [4] [2].

Reconstitution Protocol: A common stock concentration is 15 mM. To achieve this:

  • Add 1.23 mL of DMSO to 10 mg of this compound mesylate powder [1].
  • Vortex or gently mix until the powder is fully dissolved.
  • Immediately aliquot the stock solution for storage under recommended conditions to avoid repeated freeze-thaw cycles [1].

Critical Handling Considerations for Experiments

The main challenge with this compound is its instability. The following points are vital for obtaining reliable data.

  • Instability in Biological Matrices: this compound has an extremely short half-life (approximately 8 minutes) in vivo and is rapidly hydrolyzed by esterases present throughout the body and in blood [4] [5]. This degradation continues in collected plasma samples unless precautions are taken.
  • Blood and Plasma Sample Collection for Pharmacokinetics: If collecting blood samples to measure this compound concentration, standard protocols will lead to significant degradation. A 2023 study recommends the following specific procedure to preserve sample integrity [2]:
    • Collect blood directly into sodium fluoride/potassium oxalate tubes. Sodium fluoride is an esterase inhibitor.
    • Keep the collected blood samples chilled at 4°C.
    • Centrifuge within 3 hours of collection to separate plasma.
    • Analyze the extracted plasma samples promptly, as degradation continues even in the autosampler (approximately 4.7% per hour at 4°C) [2].
  • Low Oral Bioavailability: Be aware that this compound has very low oral bioavailability in rats (0.95% - 1.59%), which should inform the choice of administration route for in vivo studies [4] [6].

Experimental Protocols from Recent Studies

Here are specific methodologies for using this compound in cell and animal models, as detailed in recent publications.

In Vitro Protocol (Human Proximal Tubular Epithelial HK-2 Cells)

This protocol is from a Frontiers in Pharmacology study published in 2025 [7].

  • Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C under 5% CO₂ [7].
  • Stimulation & Intervention:
    • To study anti-fibrotic effects, stimulate cells with TGF-β (2.5 ng/mL) in serum-free medium for 24 hours [7].
    • For intervention, co-incubate cells with TGF-β (2.5 ng/mL) and This compound (100 µM in serum-free medium for 24 hours [7].
In Vivo Protocol (Mouse Model of Renal Fibrosis)

This protocol is from the same 2025 study [7].

  • Animal Model: Use 8-week-old male C57BL/6J mice. Induce renal fibrosis using the unilateral ischemia-reperfusion injury (UIRI) model [7].
  • Drug Administration:
    • Begin treatment on day 4 post-surgery.
    • Administer this compound via intraperitoneal (IP) injection at a dosage of 10 mg/kg.
    • Dissolve this compound in saline.
    • Continue daily injections for 7 days [7].

The workflow for this in vivo study is summarized below:

Start 8-week-old male C57BL/6J mice Surgery Day 0: Perform UIRI surgery (35 min ischemia) Start->Surgery Recovery Post-surgical recovery (Days 0-3) Surgery->Recovery Treatment Day 4: Begin IP injections This compound: 10 mg/kg in saline Control: Saline only Recovery->Treatment Duration Continue daily injections for 7 days (Days 4-10) Treatment->Duration Contralat Day 10: Remove contralateral kidney Duration->Contralat Endpoint Day 11: Euthanize Collect blood and kidney samples Contralat->Endpoint

Frequently Asked Questions (FAQs)

Q1: Why are my measured this compound plasma concentrations so low and variable? This is most likely due to degradation during sample collection and processing. Ensure you are using sodium fluoride/potassium oxalate tubes (to inhibit esterases), keeping samples on ice, and processing them promptly as outlined in the handling considerations above [2].

Q2: Can I prepare a stock solution in water instead of DMSO? While this compound is soluble in water (up to 50 mg/mL), its aqueous solutions are less stable than those in DMSO [1] [3]. For long-term storage, DMSO stock solutions stored at -80°C are recommended. Fresh aqueous solutions can be prepared for immediate use in experiments like preparing intravenous infusions [2].

Q3: What is a typical working concentration for this compound in cell culture? Working concentrations can vary. In a recent study on renal fibrosis, a concentration of 100 µM was used to antagonize the effects of TGF-β and Granzyme B in HK-2 cells [7]. You should optimize the concentration for your specific cell type and assay.

References

Nafamostat dosing adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Fact Sheet for Research Use

The table below summarizes the core characteristics of this compound mesylate as context for the dosing guidelines.

Property Description
Mechanism of Action Synthetic, broad-spectrum serine protease inhibitor. Inhibits thrombin, factors Xa & XIIa, kallikrein, and complement system [1].
Primary Indications (Research Context) Anticoagulant for extracorporeal circuits (hemodialysis, CKRT, ECMO) in subjects with high bleeding risk [2] [3] [4].
Key Pharmacokinetic Property Very short half-life of approximately 5-8 minutes [2] [3] [1].
Metabolism & Excretion Rapidly hydrolyzed in the bloodstream by carboxyesterase; metabolites (p-guanidinobenzoic acid and 6-amidino-2-naphthol) are renally excreted [1] [5].

Dosing Guidelines for Extracorporeal Circuits

Dosing for this compound is typically weight-based and administered as a continuous infusion. The following tables consolidate findings from recent observational studies.

Table 1: Hemodialysis (HD) in Patients with Bleeding Risk This data is based on a 2025 retrospective study that developed a predictive model for effective anticoagulation without dialyzer clotting [2].

Parameter Details
Average Effective Dose 21.90 ± 6.82 mg/hour [2].
Key Predictors for Dose The required dose is lower with concurrent oral anticoagulant use and older age, and higher with greater dry body weight and hemoglobin levels [2].
Reported Range in Practice Initial protocols in the study used 12.5 mg/h, 25 mg/h, or 37.5 mg/h, adjusted based on clotting/bleeding observations [2].

Table 2: Continuous Kidney Replacement Therapy (CKRT) in Critically Ill Subjects This data comes from a 2024 two-centre observational study [3].

Parameter Details
Common Dosage Range 5.0 to 30.0 mg/hour (Mean: 15.8 ± 8.8 mg/hour) [3].
Dose-Response Finding No significant association was found between the dose (in the 5-30 mg/h range) and filter life, suggesting the optimal dose may depend on individual subject factors [3].

Experimental Protocol & Workflow

Based on the reviewed literature, here is a generalized experimental protocol for administering this compound during dialysis.

G Start Start HD with this compound InitialDose Initial Bolus/Infusion (20 mg in 500 mL 0.9% NaCl) Start->InitialDose ContInfusion Continuous Infusion (e.g., 20-25 mg/hour) InitialDose->ContInfusion Monitor Monitor Circuit ContInfusion->Monitor DecisionClot Excessive Clotting? Monitor->DecisionClot DecisionBleed Bleeding Event? DecisionClot->DecisionBleed No Increase Increase Dose (e.g., +12.5 mg/hour) DecisionClot->Increase Yes Decrease Decrease Dose (e.g., -12.5 mg/hour) DecisionBleed->Decrease Yes Continue Continue Current Dose DecisionBleed->Continue No Increase->Monitor Decrease->Monitor End End HD Session Continue->End

Key Methodological Steps [2] [4]:

  • Circuit Priming: Prepare a solution of this compound (e.g., 20 mg in 500 mL of 0.9% sodium chloride injection) to pre-fill the dialysis circuit.
  • Continuous Infusion: After initiation, administer this compound as a continuous infusion into the arterial line of the extracorporeal circuit. The initial rate should be selected based on the subject's bleeding/thrombotic risk profile (refer to Tables 1 & 2).
  • Dose Titration: The dose should be adjusted at the researcher's discretion based on visual clotting scores and bleeding observations.
    • For excessive clotting: Increase the infusion rate (e.g., increments of 12.5 mg/h).
    • For bleeding: Decrease the infusion rate (e.g., decrements of 12.5 mg/h).

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the critical adverse effects to monitor in experimental subjects?

  • Allergic/Anaphylactic Reactions: These are the most frequently reported adverse effects. Monitor closely for signs like dyspnea, rash, or hypotension [6].
  • Hyperkalemia: this compound and its metabolites may inhibit potassium secretion in the kidneys, leading to elevated serum potassium levels [1].
  • Other Effects: Agranulocytosis has been reported. Concomitant use with Levocarnitine may increase the risk of adverse reactions; increasing the time interval between administrations of these two drugs has been shown to mitigate this issue [6].

Q2: How is the anticoagulation effect of this compound monitored during an experiment?

  • Circuit Clotting: The primary method is visual inspection of the dialyzer and venous drip chamber at the end of the session. A common clotting score (0-3) is used, where a score of 2 or higher for the membrane or vein chamber indicates significant clotting [2].
  • Coagulation Parameters: Unlike heparin, this compound has a minimal impact on systemic coagulation parameters like APTT when used at recommended doses, which is why it is preferred in bleeding-risk scenarios [4].

Q3: Why is there variability in recommended dosing across different studies? The optimal dose is not definitively established and appears to be highly individualized. Recent studies aim to move beyond empirical dosing. The 2025 predictive model highlights that factors like oral anticoagulant use, age, dry body weight, and hemoglobin level are key determinants, explaining about 49% of the dose variation between subjects [2].

Key Considerations for Research Design

  • No Fixed Dose: The evidence does not support a single "correct" dose. Dosing should be personalized and titrated to effect [2] [3].
  • Systemic Exposure is Low: Due to its very short half-life and rapid hydrolysis in the blood, this compound acts primarily within the extracorporeal circuit, making it ideal for subjects with systemic bleeding risks [1] [5].
  • Reported Inconsistency: Be aware that dosing recommendations for drugs in renal impairment can vary significantly across different information sources. It is critical to use the most recent, primary research data for your protocols [7].

References

Nafamostat anticoagulation monitoring parameters

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Parameters and Clinical Evidence

The target ranges and efficacy of NM can differ based on the clinical application, such as Continuous Kidney Replacement Therapy (CKRT) or Extracorporeal Membrane Oxygenation (ECMO).

Application Common Dosage Primary Monitoring Parameter & Target Key Efficacy Findings Key Safety Findings
CKRT [1] 5–30 mg/h (mean 15.8 mg/h) Filter Lifespan: No clear dose-response relationship found for doses 5-30 mg/h [1]. Prolongs filter life compared to no anticoagulation [2]. Lower risk of bleeding complications compared to LMWH and heparin-free therapy [2].
ECMO [3] [4] [5] 0.2–0.64 mg/kg/h (or ~15 mg/h fixed dose) aPTT: Target 40–80 sec in the ECMO circuit; systemic aPTT should be lower, confirming regional effect [3] [4] [5]. Effective regional anticoagulation; maintains lower systemic aPTT [4]. Associated with reduced transfusion volumes [5]. Significantly lower bleeding complication risk compared to heparin [2] [5].
General Evidence [2] N/A N/A (Meta-analysis) Significantly reduced hospital mortality and longer filter life vs. no anticoagulation [2]. Lower risk of bleeding vs. conventional therapy (heparin, LMWH, citrate) [2].

Experimental Protocols & Analytical Methods

Accurate measurement of Nafamostat concentration is technically challenging due to its rapid hydrolysis in plasma. Here is a detailed protocol for a robust LC-MS/MS analysis.

Protocol Step Critical Parameters & Details
Sample Collection Collect blood into tubes containing a suitable esterase inhibitor (e.g., sodium fluoride/potassium oxalate) to prevent hydrolysis. Immediately centrifuge and freeze plasma at -80°C [6].
Sample Extraction (SPE) Use Solid Phase Extraction (SPE). Condition with methanol and water. Load plasma sample, wash with 0.1% aqueous formic acid, and elute with methanol. This method achieves >82% recovery and minimizes matrix effects [6].

| LC-MS/MS Analysis | Column: C18 reversed-phase. Mobile Phase: Gradient of water and methanol, both with 0.1% formic acid. MS Detection: Positive ion mode, MRM transition: m/z 174.4 → 165.8 for this compound [6]. | | Pharmacokinetic Modeling | For PK/PD studies, a two-compartment model is appropriate. The relationship between concentration and aPTT prolongation can be described by a turnover model (e.g., Imax model) [3]. |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with or monitoring this compound.

  • Unexpectedly Low Filter Lifespan (in CKRT/ECMO models): The 2024 observational study found no direct relationship between dose (5-30 mg/h) and filter life [1]. Troubleshoot other factors like high blood viscosity, low blood flow rates, or mechanical issues with the circuit before concluding the anticoagulant is ineffective.
  • Inconsistent Plasma Concentration Measurements: The most common cause is in-sample hydrolysis. Ensure samples are:
    • Collected with an esterase inhibitor.
    • Processed immediately upon collection (or frozen on dry ice).
    • Stored at -80°C and analyzed with a minimal number of freeze-thaw cycles [6].
  • Lack of Observed Anticoagulant Effect in Pre-clinical Models: In a 2022 Phase II trial for COVID-19, intravenous NM showed no significant anticoagulant effects by thromboelastometry despite PK data confirming infusion [7]. This highlights that in-vivo efficacy is not guaranteed and depends on the model and achieving sufficient local concentration at the target site.

Mechanism of Action Diagram

The following diagram illustrates the mechanism of this serine protease inhibitor, which underpins its anticoagulant effect and short half-life.

G This compound This compound Hydrolysis Rapid Hydrolysis by Esterases This compound->Hydrolysis Short Half-Life (~8 min) Complex This compound->Complex Binds Active Site SerineProtease Serine Protease (e.g., Thrombin) SerineProtease->Complex Metabolites Inactive Metabolites (GBA & 6A2N) Hydrolysis->Metabolites Complex->SerineProtease  Inhibition

I hope this technically-oriented guide provides a solid foundation for your work.

References

Nafamostat efficacy compared to citrate anticoagulation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison: Nafamostat vs. Citrate

Study Population & Design Anticoagulation Efficacy Safety Profile Key Findings Summary

| Chronic Hemodialysis (High Bleeding Risk) Retrospective, 651 sessions [1] | NM superior: • Premature dialysis due to clotting: 0.84% (NM) vs. 5.19% (Citrate) • NM associated with significantly lower risk of major clotting (OR: 0.063) [1] | Comparable bleeding risk: • No significant difference in major bleeding events between groups [1] | For chronic hemodialysis, NM provides significantly better circuit patency without increasing bleeding risk. [1] | | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 81 patients [2] | RCA superior: • Median filter lifespan: 23.4 hrs (NM) vs. 29.6 hrs (RCA) • Higher unplanned circuit discontinuation with NM (52.3% vs. 39.1%) [2] | NM potentially safer metabolically: • Trends toward lower severe metabolic alkalosis (16.1% vs. 36.0%) and hypocalcemia (9.7% vs. 26.0%) with NM [2] | In CRRT, RCA is more effective at prolonging filter life, but NM may offer a better metabolic safety profile. [2] | | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 46 patients [3] | Comparable efficacy: • CRRT duration: 600 min (RCA) vs. 615 min (NM) • Success rate: 90.7% (RCA) vs. 85.6% (NM) • No statistical difference in success rate [3] | Comparable safety: • No significant difference in anticoagulation safety between the two groups [3] | This study found NM's anticoagulant efficacy and safety are not inferior to RCA for CRRT. [3] | | Plasma Exchange in Children (High Bleeding Risk) Retrospective, 66 children [4] | Comparable efficacy: • No significant differences in initial, maximum, or final transmembrane pressure (TMP) • Filter grade distribution was similar [4] | NM superior: • Significantly lower overall adverse reaction rate with NM • Significantly lower rate of metabolic alkalosis with NM [4] | For pediatric plasma exchange, NM shows similar efficacy but a better safety profile than RCA, particularly regarding metabolic complications. [4] |


Detailed Experimental Protocols from Key Studies

To help you evaluate the quality of the evidence, here are the methodologies from two of the cited comparative studies.

1. CRRT Protocol for Critically Ill Adults (Liu et al.) [3]

  • Study Design: Retrospective, exploratory study.
  • Participants: 46 critically ill adult patients with a high risk of bleeding (e.g., active bleeding, severe thrombocytopenia, post-surgery) admitted to the ICU.
  • CRRT Delivery:
    • Equipment: Prisma Flex CRRT generators with ST100 filters.
    • Mode/Vascular Access: Not specified in the abstract; a double-lumen catheter was used.
    • Prescription: Dose and blood flow rate were set based on the patient's condition.
  • Anticoagulation Regimen:
    • NM Group: Circuits were pre-flushed with NM. A maintenance dose of 20–50 mg/hour was infused into the anticoagulant line to maintain the post-filter activated partial thromboplastin time (APTT) at 1.2–1.5 times baseline or 45–60 seconds.
    • RCA Group: A 4% trisodium citrate solution was infused. The rate was adjusted to maintain a post-filter ionized calcium (iCa) level of 0.25–0.40 mmol/L. Systemic iCa was maintained at 1.1–1.3 mmol/L with calcium gluconate supplementation.
  • Outcome Measures: Primary outcomes were CRRT duration and success rate. Safety was assessed by monitoring bleeding events.

2. Pediatric Plasma Exchange Protocol (Chen et al.) [4]

  • Study Design: Retrospective study.
  • Participants: 66 children at high bleeding risk undergoing plasma exchange in a Pediatric ICU.
  • Plasma Exchange Procedure:
    • Equipment & Filter: Specifics not detailed in the abstract.
    • Vascular Access: Not specified.
  • Anticoagulation Regimen:
    • RCA-PE Group: Regional citrate anticoagulation was used.
    • NM-PE Group: this compound mesylate anticoagulation was used.
  • Outcome Measures:
    • Efficacy: Measured by transmembrane pressure (TMP) and filter clotting grade.
    • Safety: Monitored for bleeding events, overall adverse reactions, and specific metabolic complications like metabolic alkalosis.

Mechanism of Action and Clinical Considerations

The following diagram illustrates the distinct mechanisms of the two anticoagulants and the subsequent clinical decision-making logic.

G cluster_mechanism Mechanism of Action (MoA) cluster_metabolism Metabolism & Clearance cluster_pros Key Clinical Considerations Start Patient Requires Extracorporeal Anticoagulation NM_MoA This compound Mesylate (NM) • Synthetic serine protease inhibitor • Inhibits thrombin, Xa, XIIa, kallikrein • Short half-life (~8 mins) Start->NM_MoA RCA_MoA Regional Citrate Anticoagulation (RCA) • Chelates ionized calcium (iCa) in circuit • Inhibits calcium-dependent coagulation steps Start->RCA_MoA NM_Met NM Metabolism • Rapid hydrolysis in blood/liver • Minimal systemic effect NM_MoA->NM_Met RCA_Met Citrate Metabolism • Metabolized by liver (TCA cycle) • Produces bicarbonate RCA_MoA->RCA_Met NM_Pros NM Considerations • Lower risk of metabolic alkalosis • Lower risk of hypocalcemia • Preferred in liver failure NM_Met->NM_Pros RCA_Pros RCA Considerations • Generally longer filter life in CRRT • Risk of citrate accumulation • Risk of metabolic alkalosis/hypocalcemia RCA_Met->RCA_Pros Decision Individualized Anticoagulant Choice • Balance efficacy (filter life) vs. metabolic safety • Consider patient liver function • Consider clinical setting (HD vs. CRRT) NM_Pros->Decision RCA_Pros->Decision

Conclusion and Research Gaps

  • For chronic hemodialysis patients at high bleeding risk, This compound may be preferred for its superior circuit patency [1].
  • For CRRT in critically ill adults, if maximizing filter lifespan is the priority, RCA is often more effective. If the patient is prone to metabolic disturbances or has liver impairment, NM presents a safer alternative [2] [4].
  • For pediatric patients or those undergoing plasma exchange, NM demonstrates a compelling safety profile with non-inferior efficacy [4].

A significant research gap remains, as most existing studies are single-center retrospective analyses. A large-scale, multi-center randomized controlled trial is underway to evaluate the efficacy and safety of NM specifically for sepsis, which may provide higher-quality evidence [5] [6].

References

Current State of Nafamostat Clinical Trials for Sepsis

Author: Smolecule Technical Support Team. Date: February 2026

The most significant source of outcomes will be the Efficacy and safety of nafamostat mesilate for sepsis (EASNMS) trial, but it is currently ongoing with an estimated completion date in October 2025 [1] [2]. Therefore, final results on mortality and efficacy are pending.

The table below summarizes the available information on this compound trials related to critical illness.

Trial/Acronym Condition Status & Design Reported Outcomes & Findings

| EASNMS [1] [2] | Sepsis | Ongoing; Multi-center, double-blind, randomized controlled trial (RCT). | Primary outcome (to be reported): ICU all-cause mortality. Secondary outcomes (to be reported): SOFA score improvement, 28-day mortality, safety [1] [2]. | | RACONA [3] | COVID-19 | Completed; Prospective, randomized, double-blind, placebo-controlled trial. | Finding: this compound showed a good safety profile with no adverse events, including hyperkalemia, associated with its use. The study was small (n=15) [3]. | | DEFINE [4] | COVID-19 | Completed; Phase Ib/IIa open-label, platform RCT. | Finding: No evidence of anti-inflammatory, anticoagulant, or antiviral activity was observed. The this compound group had a higher rate of adverse events (86% vs. 57%) and increased plasma creatinine levels [4]. |

Detailed Experimental Protocols

Here are the methodologies for the key trials investigating this compound.

EASNMS Trial Protocol (For Sepsis)

The EASNMS trial is designed to provide high-quality evidence on this compound's use for sepsis [1] [2].

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.
  • Participants: Plans to recruit 778 adult patients who meet the Sepsis-3.0 criteria from 32 hospitals in China [1] [2].
  • Intervention:
    • Experimental Group: Continuous intravenous infusion of this compound Mesylate at a dose of 2.0 mg/kg/day, dissolved in 5% glucose solution.
    • Control Group: Placebo (5% glucose solution only).
    • Both groups receive standard treatment for sepsis. The infusion is maintained for 7 days [2].
  • Primary Outcome: All-cause mortality rate in the ICU [1] [2].
  • Secondary Outcomes:
    • Improvement in Sequential Organ Failure Assessment (SOFA) scores.
    • Changes in coagulation scores (JAAM/ISTH).
    • 28-day all-cause mortality rate.
    • Incidence of adverse events (AEs) and serious adverse events (SAEs) [1] [2].
RACONA Study Protocol (For COVID-19)

The RACONA study provides an example of this compound's application in a viral infection with coagulopathy [3].

  • Study Design: Prospective, randomized, double-blind, placebo-controlled trial.
  • Participants: Hospitalized patients with severe COVID-19.
  • Intervention:
    • Experimental Group: Intravenous this compound Mesylate at 0.10 mg/kg/h.
    • Control Group: Placebo (sterile 5% dextrose).
    • Both were given on top of the best standard of care for 7 days [3].
  • Primary Outcome: Time-to-clinical improvement, measured as the time from randomization to an improvement of two points on a seven-category ordinal scale [3].

Mechanism of Action in Sepsis

The rationale for investigating this compound in sepsis is based on its multi-target mechanism of action, which addresses key pathological processes. The diagram below illustrates how its pharmacological effects counteract the progression of sepsis.

G PathogenInvasion Pathogen Invasion HostResponse Dysregulated Host Response PathogenInvasion->HostResponse Coagulopathy Coagulation Activation & Disseminated Intravascular Coagulation (DIC) HostResponse->Coagulopathy EndothelialDamage Endothelial Cell Damage HostResponse->EndothelialDamage MODS Multiple Organ Dysfunction Syndrome (MODS) Coagulopathy->MODS EndothelialDamage->MODS This compound This compound Mesylate (NM) Administration Anticoagulant Anticoagulant Activity This compound->Anticoagulant Antiinflammatory Anti-inflammatory & Antiviral Activity This compound->Antiinflammatory InhibitsThrombin Inhibits: • Thrombin (IIa) • Factor VIIa • Factor Xa • Factor XIIa Anticoagulant->InhibitsThrombin InhibitsProteases Inhibits: • TMPRSS2 (viral entry) • Trypsin • Plasmin • Kallikrein Antiinflammatory->InhibitsProteases PreventsClots Prevents widespread microvascular thrombosis InhibitsThrombin->PreventsClots Leads to ReducesInflammation Reduces inflammation and viral replication InhibitsProteases->ReducesInflammation Leads to PotentialBenefit Potential Benefit: Improved Organ Function & Reduced Mortality PreventsClots->PotentialBenefit Contributes to ReducesInflammation->PotentialBenefit Contributes to

The diagram shows that this compound's potential efficacy in sepsis stems from its ability to intervene at multiple points in the disease's pathogenesis [1] [2] [3]:

  • Anticoagulant Activity: By inhibiting key coagulation factors like thrombin, VIIa, Xa, and XIIa, it counteracts the excessive coagulation and microvascular thrombosis that can lead to organ failure [2].
  • Anti-inflammatory and Anti-viral Activity: As a broad-spectrum serine protease inhibitor, it can also inhibit enzymes like trypsin and plasmin, and in the context of viral infections, TMPRSS2, which is involved in viral cell entry [3].

Interpretation of Available Data and Next Steps

  • Mind the Gap: The most direct and robust evidence for this compound's effect on sepsis outcomes from the EASNMS trial is still forthcoming. The available data from COVID-19 trials show mixed results and should not be directly extrapolated to a general sepsis population.
  • Monitor Trial Progress: To access the outcomes you need, the most effective step is to monitor the status of the EASNMS trial (NCT06078839) on clinical trial registries like ClinicalTrials.gov for the publication of its results.
  • Consult Related Evidence: Until the sepsis trial data is available, you can look into studies on this compound's use as an anticoagulant during Continuous Renal Replacement Therapy (CRRT) in critically ill patients, which extensively documents its safety profile and efficacy in preventing circuit clotting [5] [6] [7].

References

Nafamostat anticoagulation safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Nafamostat Safety and Efficacy Profile Comparison

Comparison & Context Key Safety Findings (this compound vs. Alternative) Key Efficacy Findings (this compound vs. Alternative) Key References

| vs. Regional Citrate Anticoagulation (RCA) | Significantly fewer metabolic complications (e.g., severe metabolic alkalosis, hypocalcemia) [1] [2]. → Bleeding events: No significant difference [1]. | Shorter filter lifespan and higher rate of unplanned circuit discontinuation due to clotting [2]. → Filter clotting pressure: No significant difference in one pediatric study [1]. | [1] [2] | | vs. Heparin (Unfractionated/LMWH) | Significantly lower risk of bleeding complications [3]. Conflicting Data: One ECMO study found this compound increased bleeding risk [4]. | Shorter filter life compared to unfractionated heparin [5]. | [4] [5] [3] | | vs. No Anticoagulation (NA) | Favorable safety profile with no significant increase in bleeding. Associated with smaller drop in hemoglobin and less need for blood transfusions [6]. | Significantly longer filter lifespan [6] [3]. | [6] [3] | | Common Adverse Events | • Hyperkalemia: A known side effect, requires monitoring [7] [6]. • Agranulocytosis: A rare but serious complication, necessitates regular blood monitoring [7] [6]. | - | [7] [6] |

Detailed Experimental Data and Context

For a deeper understanding, here is a detailed breakdown of the experimental designs and patient contexts from the key studies cited.

Plasma Exchange in Children at High Bleeding Risk [1]
  • Study Design: Retrospective cohort study (June 2018 – January 2023).
  • Participants: 66 children classified as high bleeding risk.
  • Protocols:
    • RCA Group: 4% sodium citrate infused at (1.1-1.3) × blood flow rate. Target: post-filter ionized calcium 0.2-0.4 mmol/L.
    • NM Group: NM primed in the circuit and infused at 0.25 mg/kg/h. Target: post-filter ACT 180-250 s.
  • Outcomes Measured: Filter performance (transmembrane pressure), bleeding events, metabolic disorders (alkalosis, hypocalcemia).
Continuous Kidney Replacement Therapy (CKRT) in Critically Ill Adults [2]
  • Study Design: Retrospective single-center study (January 2022 – January 2023).
  • Participants: 81 critically ill patients on CRRT.
  • Protocols:
    • NM Group: Initial dose of 2-40 mg/h, titrated to maintain a post-filter ACT of 160-200 s.
    • RCA Group: Dosed per standard procedures to maintain post-filter ionized calcium at 0.20-0.40 mmol/L.
  • Outcomes Measured: Filter lifespan, rate of unplanned circuit loss, bleeding events, metabolic complications.
Meta-Analysis of Blood Purification Therapies [3]
  • Study Design: Systematic meta-analysis (4 RCTs, 7 observational studies).
  • Participants: 2,723 critically ill patients undergoing various blood purification therapies.
  • Comparison: NM vs. "Conventional Therapy" (grouping heparin, citrate, or no anticoagulation).
  • Outcomes Measured: In-hospital mortality, bleeding complications, filter lifespan.

This compound's Mechanism of Action

This compound is a broad-spectrum serine protease inhibitor with a very short half-life of approximately 5-8 minutes [1] [7]. Its anticoagulant effect is primarily achieved by inhibiting key enzymes in the coagulation cascade.

G cluster_coag Coagulation Cascade NM This compound Mesylate (NM) FXIIa Factor XIIa NM->FXIIa Inhibits FXa Factor Xa NM->FXa Inhibits FIIa Thrombin (IIa) NM->FIIa Inhibits Plasmin Plasmin NM->Plasmin Inhibits Kallikrein Kallikrein NM->Kallikrein Inhibits PlateletAct Platelet Activation NM->PlateletAct Suppresses FXIIa->FIIa FXa->FIIa Fibrin Fibrin Formation FIIa->Fibrin Clot Clot Formation Fibrin->Clot

This short half-life allows it to act predominantly within the extracorporeal circuit, rapidly inactivating upon entering the patient's systemic circulation, which contributes to its lower systemic bleeding risk [7] [5].

Key Considerations for Clinical Practice and Research

  • Patient Selection is Crucial: The evidence strongly supports using this compound for patients with a high risk of bleeding, where its safety profile is most beneficial [1] [6] [3].
  • Monitor for Specific Risks: Be vigilant for hyperkalemia and agranulocytosis. Regular monitoring of serum potassium and complete blood counts is recommended [7] [6].
  • Efficacy vs. Longevity Trade-off: Acknowledge that while effective, this compound may not provide the same filter longevity as RCA or heparin, potentially requiring more frequent circuit changes [2] [5].
  • Dosing is Evolving: Dosing can vary (e.g., 0.25 mg/kg/h in pediatrics [1], 20-40 mg/h in adults [2]). Recent research focuses on developing personalized prediction models based on factors like body weight, age, and hemoglobin levels to optimize therapy [8].

References

×

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

347.13822480 g/mol

Monoisotopic Mass

347.13822480 g/mol

Heavy Atom Count

26

UNII

Y25LQ0H97D

Drug Indication

Used as an anticoagulant in patients with disseminative blood vessel coagulation, hemorrhagic lesions, and hemorrhagic tendencies. It prevents blood clot formation during extracorporeal circulation in patients undergoing continuous renal replacement therapy and extra corporeal membrane oxygenation.

Mechanism of Action

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production.

Other CAS

81525-10-2

Absorption Distribution and Excretion

Two metabolites of NM, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), are renally excreted. Nafamostat accumulates in the kidneys.

Metabolism Metabolites

Nafamostat is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol. Main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) as inactive protease inhibitors.

Wikipedia

Nafamostat

Biological Half Life

Approximately 8 minutes

Dates

Last modified: 08-15-2023

The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19

Kun Li, David K Meyerholz, Jennifer A Bartlett, Paul B McCray Jr
PMID: 34340553   DOI: 10.1128/mBio.00970-21

Abstract

The coronavirus disease 2019 (COVID-19) pandemic has caused significant morbidity and mortality on a global scale. The etiologic agent, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), initiates host cell entry when its spike protein (S) binds to its receptor, angiotensin-converting enzyme 2 (ACE2). In airway epithelia, the spike protein is cleaved by the cell surface protease TMPRSS2, facilitating membrane fusion and entry at the cell surface. This dependence on TMPRSS2 and related proteases suggests that protease inhibitors might limit SARS-CoV-2 infection in the respiratory tract. Here, we tested two serine protease inhibitors, camostat mesylate and nafamostat mesylate, for their ability to inhibit entry of SARS-CoV-2 and that of a second pathogenic coronavirus, Middle East respiratory syndrome coronavirus (MERS-CoV). Both camostat and nafamostat reduced infection in primary human airway epithelia and in the Calu-3 2B4 cell line, with nafamostat exhibiting greater potency. We then assessed whether nafamostat was protective against SARS-CoV-2
using two mouse models. In mice sensitized to SARS-CoV-2 infection by transduction with human
, intranasal nafamostat treatment prior to or shortly after SARS-CoV-2 infection significantly reduced weight loss and lung tissue titers. Similarly, prophylactic intranasal treatment with nafamostat reduced weight loss, viral burden, and mortality in K18-
transgenic mice. These findings establish nafamostat as a candidate for the prevention or treatment of SARS-CoV-2 infection and disease pathogenesis.
The causative agent of COVID-19, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), requires host cell surface proteases for membrane fusion and entry into airway epithelia. We tested the hypothesis that inhibitors of these proteases, the serine protease inhibitors camostat and nafamostat, block infection by SARS-CoV-2. We found that both camostat and nafamostat reduce infection in human airway epithelia, with nafamostat showing greater potency. We then asked whether nafamostat protects mice against SARS-CoV-2 infection and subsequent COVID-19 lung disease. We performed infections in mice made susceptible to SARS-CoV-2 infection by introducing the human version of ACE2, the SARS-CoV-2 receptor, into their airway epithelia. We observed that pretreating these mice with nafamostat prior to SARS-CoV-2 infection resulted in better outcomes, in the form of less virus-induced weight loss, viral replication, and mortality than that observed in the untreated control mice. These results provide preclinical evidence for the efficacy of nafamostat in treating and/or preventing COVID-19.


A Novel Computational Approach for the Discovery of Drug Delivery System Candidates for COVID-19

Taeheum Cho, Hyo-Sang Han, Junhyuk Jeong, Eun-Mi Park, Kyu-Sik Shim
PMID: 33802169   DOI: 10.3390/ijms22062815

Abstract

In order to treat Coronavirus Disease 2019 (COVID-19), we predicted and implemented a drug delivery system (DDS) that can provide stable drug delivery through a computational approach including a clustering algorithm and the Schrödinger software. Six carrier candidates were derived by the proposed method that could find molecules meeting the predefined conditions using the molecular structure and its functional group positional information. Then, just one compound named glycyrrhizin was selected as a candidate for drug delivery through the Schrödinger software. Using glycyrrhizin, nafamostat mesilate (NM), which is known for its efficacy, was converted into micelle nanoparticles (NPs) to improve drug stability and to effectively treat COVID-19. The spherical particle morphology was confirmed by transmission electron microscopy (TEM), and the particle size and stability of 300-400 nm were evaluated by measuring DLSand the zeta potential. The loading of NM was confirmed to be more than 90% efficient using the UV spectrum.


Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment

Xiaoqiang Huang, Robin Pearce, Gilbert S Omenn, Yang Zhang
PMID: 34209110   DOI: 10.3390/ijms22137060

Abstract

Positively charged groups that mimic arginine or lysine in a natural substrate of trypsin are necessary for drugs to inhibit the trypsin-like serine protease TMPRSS2 that is involved in the viral entry and spread of coronaviruses, including SARS-CoV-2. Based on this assumption, we identified a set of 13 approved or clinically investigational drugs with positively charged guanidinobenzoyl and/or aminidinobenzoyl groups, including the experimentally verified TMPRSS2 inhibitors Camostat and Nafamostat. Molecular docking using the C-I-TASSER-predicted TMPRSS2 catalytic domain model suggested that the guanidinobenzoyl or aminidinobenzoyl group in all the drugs could form putative salt bridge interactions with the side-chain carboxyl group of Asp435 located in the S1 pocket of TMPRSS2. Molecular dynamics simulations further revealed the high stability of the putative salt bridge interactions over long-time (100 ns) simulations. The molecular mechanics/generalized Born surface area-binding free energy assessment and per-residue energy decomposition analysis also supported the strong binding interactions between TMPRSS2 and the proposed drugs. These results suggest that the proposed compounds, in addition to Camostat and Nafamostat, could be effective TMPRSS2 inhibitors for COVID-19 treatment by occupying the S1 pocket with the hallmark positively charged groups.


SARS-CoV-2 proteins and anti-COVID-19 drugs induce lytic reactivation of an oncogenic virus

Jungang Chen, Lu Dai, Lindsey Barrett, Jennifer James, Karlie Plaisance-Bonstaff, Steven R Post, Zhiqiang Qin
PMID: 34083759   DOI: 10.1038/s42003-021-02220-z

Abstract

An outbreak of the novel coronavirus SARS-CoV-2, the causative agent of Coronavirus Disease-2019 (COVID-19), a respiratory disease, has infected almost one hundred million people since the end of 2019, killed over two million, and caused worldwide social and economic disruption. Because the mechanisms of SARS-CoV-2 infection of host cells and its pathogenesis remain largely unclear, there are currently no antiviral drugs with proven efficacy. Besides severe respiratory and systematic symptoms, several comorbidities increase risk of fatal disease outcome. Therefore, it is required to investigate the impacts of COVID-19 on pre-existing diseases of patients, such as cancer and other infectious diseases. In the current study, we report that SARS-CoV-2 encoded proteins and some currently used anti-COVID-19 drugs are able to induce lytic reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV), one of major human oncogenic viruses, through manipulation of intracellular signaling pathways. Our data indicate that those KSHV + patients especially in endemic areas exposure to COVID-19 or undergoing the treatment may have increased risks to develop virus-associated cancers, even after they have fully recovered from COVID-19.


Strong Binding of Leupeptin with TMPRSS2 Protease May Be an Alternative to Camostat and Nafamostat for SARS-CoV-2 Repurposed Drug: Evaluation from Molecular Docking and Molecular Dynamics Simulations

Jaganathan Ramakrishnan, Saravanan Kandasamy, Ancy Iruthayaraj, Sivanandam Magudeeswaran, Kalaiarasi Chinnasamy, Kumaradhas Poomani
PMID: 33512650   DOI: 10.1007/s12010-020-03475-8

Abstract

The unprecedented coronavirus SARS-CoV-2 outbreak at Wuhan, China, caused acute respiratory infection to humans. There is no precise vaccine/therapeutic agents available to combat the COVID-19 disease. Some repurposed drugs are saving the life of diseased, but the complete cure is relatively less. Several drug targets have been reported to inhibit the SARS-CoV-2 virus infection, in that TMPRSS2 (transmembrane protease serine 2) is one of the potential targets; inhibiting this protease stops the virus entry into the host human cell. Camostat mesylate, nafamostat, and leupeptin are the drugs, in which the first two drugs are being used for COVID-19 and leupeptin also tested. To consider these drugs as the repurposed drug for COVID-19, it is essential to understand their binding affinity and stability with TMPRSS2. In the present study, we performed the molecular docking and molecular dynamics (MD) simulation of these molecules with the TMPRSS2. The docking study reveals that leupeptin molecule strongly binds with TMPRSS2 protein than the other two drug molecules. The RMSD and RMSF values of MD simulation confirm that leupeptin and the amino acids of TMPRSS2 are very stable than the other two molecules. Furthermore, leupeptin forms interactions with the key amino acids of TMPRSS2 and the same have been maintained during the MD simulations. This structural and dynamical information is useful to evaluate these drugs to be used as repurposed drugs, however, the strong binding profile of leupeptin with TMPRSS2, suggests, it may be considered as a repurposed drug for COVID-19 disease after clinical trial.


Successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia

Akiko Yuno, Yoshiyuki Kenmotsu, Yuka Takahashi, Hiroshi Nomoto, Hiraku Kameda, Kyu Yong Cho, Akinobu Nakamura, Yu Yamashita, Junichi Nakamura, Sho Nakakubo, Keisuke Kamada, Masaru Suzuki, Hirokazu Sugino, Naoko Inoshita, Satoshi Konno, Hideaki Miyoshi, Tatsuya Atsumi, Yutaka Sawamura, Akira Shimatsu
PMID: 33361650   DOI: 10.1507/endocrj.EJ20-0613

Abstract

We provide the details of the successful management of a patient with active Cushing's disease complicated with coronavirus disease 2019 (COVID-19) pneumonia. The patient was a 27-year-old Japanese female healthcare worker who was scheduled to undergo pituitary surgery for Cushing's disease. She had been in close contact with an undiagnosed patient infected with COVID-19 and then developed COVID-19 pneumonia. Despite a lack of known risk factors associated with severe COVID-19 infection, the patient's dyspnea worsened and her respiratory condition deteriorated, as indicated by the need for 7 L/min oxygen supply by mask to maintain her oxygen saturation at >90%. Medical treatment was initiated to control hypercortisolism by the 'block and replace' regimen using steroidogenesis inhibitors and hydrocortisone. The COVID-19 pneumonia improved with multi-modal treatment including antiviral therapy. One month later, after a negative severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) test result and with appropriate protection against virus transmission to medical staff in the operating room and daily medical care nurses, trans-sphenoidal surgery was performed by our highly experienced pituitary surgeon. One month after the surgery, the patient's basal ACTH and cortisol levels and urinary free cortisol were all under the detection limit. Surgical remission was expected. Since hypercortisolism due to active Cushing's disease may worsen a COVID-19 infection, multi-disciplinary management that includes appropriate and prompt treatment strategies is mandatory in such cases.


Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation

Wakana Takahashi, Taro Yoneda, Hayato Koba, Tsukasa Ueda, Noriaki Tsuji, Haruhiko Ogawa, Hidesaku Asakura
PMID: 33157292   DOI: 10.1016/j.ijid.2020.10.093

Abstract

Nafamostat, a serine proteinase inhibitor with various actions including antithrombin, antiplasmin, and antitrypsin effects, has been used in clinical practice to treat disseminated intravascular coagulation (DIC) and pancreatitis. This case report describes the clinical course of a patient with COVID-19 pneumonia whose severe hypoxemia, probably caused by DIC and pulmonary embolism, showed remarkable improvement with combination heparin and nafamostat therapy. In addition, beneficial mechanisms of nafamostat against COVID-19 and the necessity of attention to hyperkalemia as an adverse effect are discussed.


A SARS-CoV-2 cytopathicity dataset generated by high-content screening of a large drug repurposing collection

Bernhard Ellinger, Denisa Bojkova, Andrea Zaliani, Jindrich Cinatl, Carsten Claussen, Sandra Westhaus, Oliver Keminer, Jeanette Reinshagen, Maria Kuzikov, Markus Wolf, Gerd Geisslinger, Philip Gribbon, Sandra Ciesek
PMID: 33637768   DOI: 10.1038/s41597-021-00848-4

Abstract

SARS-CoV-2 is a novel coronavirus responsible for the COVID-19 pandemic, in which acute respiratory infections are associated with high socio-economic burden. We applied high-content screening to a well-defined collection of 5632 compounds including 3488 that have undergone previous clinical investigations across 600 indications. The compounds were screened by microscopy for their ability to inhibit SARS-CoV-2 cytopathicity in the human epithelial colorectal adenocarcinoma cell line, Caco-2. The primary screen identified 258 hits that inhibited cytopathicity by more than 75%, most of which were not previously known to be active against SARS-CoV-2 in vitro. These compounds were tested in an eight-point dose response screen using the same image-based cytopathicity readout. For the 67 most active molecules, cytotoxicity data were generated to confirm activity against SARS-CoV-2. We verified the ability of known inhibitors camostat, nafamostat, lopinavir, mefloquine, papaverine and cetylpyridinium to reduce the cytopathic effects of SARS-CoV-2, providing confidence in the validity of the assay. The high-content screening data are suitable for reanalysis across numerous drug classes and indications and may yield additional insights into SARS-CoV-2 mechanisms and potential therapeutic strategies.


A therapeutic combination of two small molecule toxin inhibitors provides broad preclinical efficacy against viper snakebite

Laura-Oana Albulescu, Chunfang Xie, Stuart Ainsworth, Jaffer Alsolaiss, Edouard Crittenden, Charlotte A Dawson, Rowan Softley, Keirah E Bartlett, Robert A Harrison, Jeroen Kool, Nicholas R Casewell
PMID: 33323937   DOI: 10.1038/s41467-020-19981-6

Abstract

Snakebite is a medical emergency causing high mortality and morbidity in rural tropical communities that typically experience delayed access to unaffordable therapeutics. Viperid snakes are responsible for the majority of envenomings, but extensive interspecific variation in venom composition dictates that different antivenom treatments are used in different parts of the world, resulting in clinical and financial snakebite management challenges. Here, we show that a number of repurposed Phase 2-approved small molecules are capable of broadly neutralizing distinct viper venom bioactivities in vitro by inhibiting different enzymatic toxin families. Furthermore, using murine in vivo models of envenoming, we demonstrate that a single dose of a rationally-selected dual inhibitor combination consisting of marimastat and varespladib prevents murine lethality caused by venom from the most medically-important vipers of Africa, South Asia and Central America. Our findings support the translation of combinations of repurposed small molecule-based toxin inhibitors as broad-spectrum therapeutics for snakebite.


COVID-19-associated coagulopathy and disseminated intravascular coagulation

Hidesaku Asakura, Haruhiko Ogawa
PMID: 33161508   DOI: 10.1007/s12185-020-03029-y

Abstract

The pathology of coronavirus disease 2019 (COVID-19) is exacerbated by the progression of thrombosis, and disseminated intravascular coagulation (DIC), and cytokine storms. The most frequently reported coagulation/fibrinolytic abnormality in COVID-19 is the increase in D-dimer, and its relationship with prognosis has been discussed. However, limits exist to the utility of evaluation by D-dimer alone. In addition, since the coagulation/fibrinolytic condition sometimes fluctuates within a short period of time, regular examinations in recognition of the significance of the examination are desirable. The pathophysiology of disseminated intravascular coagulation (DIC) associated with COVID-19 is very different from that of septic DIC, and both thrombotic and hemorrhagic pathologies should be noted. COVID-19 thrombosis includes macro- and microthrombosis, with diagnosis of the latter depending on markers of coagulation and fibrinolysis. Treatment of COVID-19 is classified into antiviral treatment, cytokine storm treatment, and thrombosis treatment. Rather than providing uniform treatment, the treatment method most suitable for the severity and stage should be selected. Combination therapy with heparin and nafamostat is expected to develop in the future. Fibrinolytic therapy and adsorption therapy require further study.


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